molecular formula C2H6N2O2 B1370195 Diaminoacetic acid CAS No. 103711-21-3

Diaminoacetic acid

Cat. No.: B1370195
CAS No.: 103711-21-3
M. Wt: 90.08 g/mol
InChI Key: MAEDLSNGVQYGPK-UHFFFAOYSA-N
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Description

Diaminoacetic acid is a useful research compound. Its molecular formula is C2H6N2O2 and its molecular weight is 90.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diaminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O2/c3-1(4)2(5)6/h1H,3-4H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEDLSNGVQYGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597035
Record name Diaminoacetic acid
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

103711-21-3
Record name 2,2-Diaminoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103711-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diaminoacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diaminoacetic Acid: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaminoacetic acid, a non-proteinogenic geminal diamino acid, represents a unique and versatile scaffold in organic synthesis and medicinal chemistry. This guide provides an in-depth exploration of its discovery, a detailed examination of various synthetic methodologies, and a forward-looking perspective on its applications in drug development. From its theoretical conception to the practicalities of laboratory synthesis and its role in constructing complex molecular architectures, this document serves as a comprehensive resource for researchers seeking to leverage the potential of this intriguing molecule.

Introduction: The Significance of a Geminal Diamine

In the vast landscape of amino acids, the proteinogenic alpha-amino acids have long taken center stage. However, the realm of non-proteinogenic amino acids offers a wealth of structural diversity and untapped potential for creating novel therapeutics. Among these, 2,2-diaminoacetic acid (DAA) stands out due to the presence of a geminal diamine moiety, where two amino groups are attached to the same carbon atom. This structural feature imparts unique chemical properties and conformational constraints, making it a valuable building block in the design of peptidomimetics, enzyme inhibitors, and other bioactive molecules. This guide will navigate the historical context of its discovery, provide detailed protocols for its synthesis, and explore its burgeoning role in the pharmaceutical sciences.

The Genesis of this compound: A Historical Perspective

While the discovery of the first amino acids dates back to the early 19th century, the history of this compound is less direct.[1] The inherent instability of free geminal diamines meant that the parent 2,2-diaminoacetic acid was not isolated in the same manner as its proteinogenic cousins. Early organic chemists, including Adolph Strecker who developed the famed amino acid synthesis in 1850, laid the foundational chemistry for producing α-amino acids from aldehydes, ammonia, and cyanide.[2][3] The conceptual leap to a gem-diamino structure likely emerged from the broader study of amine-carbonyl condensation reactions.

The first practical approaches to synthesizing the this compound scaffold involved the use of protecting groups to stabilize the gem-diaminal center. The synthesis of N,N'-disubstituted this compound derivatives, often through the acid-catalyzed condensation of glyoxylic acid with amides or ureas, provided the first tangible access to this class of compounds.[4] These early explorations were crucial in understanding the reactivity and potential of this unique molecular framework.

The Synthetic Toolkit: Accessing the this compound Core

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches: the construction of N,N'-disubstituted derivatives and, more recently, methods for generating the unprotected parent compound.

Synthesis of N,N'-Disubstituted this compound Derivatives

The most established and versatile method for synthesizing N,N'-disubstituted this compound derivatives is the acid-catalyzed condensation of glyoxylic acid or its esters with two equivalents of an amine-containing compound, such as a carboxamide or sulfonamide.[4] This reaction provides a straightforward route to a wide array of derivatives with varying steric and electronic properties.

Key Reaction Parameters:

  • Reactants: Glyoxylic acid or ethyl glyoxylate are common starting materials. A diverse range of amides (e.g., formamide, acetamide, propionamide) and sulfonamides can be employed, with their basicity influencing the reaction outcome.[4]

  • Catalysts: A variety of protic and Lewis acids can be used to catalyze the condensation. p-Toluenesulfonic acid (PTSA) is a commonly used and effective catalyst.[4] Interestingly, elemental iodine (I₂) has also been shown to be an excellent catalyst, in some cases providing higher yields than PTSA.[4]

  • Solvents: The choice of solvent is critical for reaction efficiency. Toluene is often the solvent of choice, allowing for the azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion.[5] Other solvents such as benzene, xylene, and chloroform have also been utilized.[2] Aqueous media have been found to be generally unsuitable for the condensation with carboxamides due to competing hydrolysis reactions.[4]

Generalized Reaction Scheme:

G reagents Glyoxylic Acid (or Ester) + 2 R-NH-R' product N,N'-Disubstituted This compound Derivative reagents->product Condensation catalyst Acid Catalyst (e.g., PTSA, I₂) catalyst->reagents byproduct - H₂O product->byproduct

Caption: General workflow for the synthesis of N,N'-disubstituted this compound derivatives.

Experimental Protocol: Synthesis of Ethyl 2,2-bis(acetamido)acetate (A Representative Procedure)

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Reagents: To the flask, add ethyl glyoxylate (1.0 eq), acetamide (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

  • Reaction: The reaction mixture is heated to reflux, and the azeotropic removal of water is monitored in the Dean-Stark trap.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired N,N'-disubstituted this compound derivative.

Table 1: Comparison of Catalysts in the Synthesis of this compound Derivatives [4]

CatalystReactantsSolventYield (%)
p-Toluenesulfonic Acid (PTSA)Glyoxylic acid + IsobutyramideTolueneHigh
Elemental Iodine (I₂)Glyoxylic acid + AcetamideTolueneHigh
No CatalystGlyoxylic acid + AcetamideTolueneModerate
Emerging Synthetic Strategies: Towards Unprotected this compound

The synthesis of unprotected 2,2-diaminoacetic acid presents a greater challenge due to the instability of the gem-diamine functionality. Recent advances in enzymatic synthesis are providing new avenues to access these valuable building blocks.

Enzymatic Synthesis:

Pyridoxal 5'-phosphate (PLP)-dependent enzymes have been engineered to catalyze stereoselective Mannich-type reactions, which can be adapted for the synthesis of α,β-diamino acids. While not a direct synthesis of 2,2-diaminoacetic acid, this methodology represents a significant step towards the biocatalytic production of complex diamino acids.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the α-carbon of N,N'-disubstituted derivatives typically appears as a triplet. The chemical shift is influenced by the nature of the substituents on the nitrogen atoms.

    • ¹³C NMR: The α-carbon signal appears in a characteristic region for carbons bonded to two nitrogen atoms. The carbonyl carbon signal is also readily identifiable.[6]

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound derivatives will show characteristic absorption bands for the N-H bonds (if present), the C=O of the carboxyl group, and the amide C=O and N-H bonds in the case of amide derivatives.[7]

  • Mass Spectrometry (MS):

    • Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

While experimental spectra for the unprotected parent 2,2-diaminoacetic acid are not widely available in the literature, the computed data from databases like PubChem can serve as a useful reference.[8]

Applications in Drug Development: A Scaffold for Innovation

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents.

Peptidomimetics and Constrained Peptides

The gem-diamino motif can be incorporated into peptide backbones to create peptidomimetics with altered conformational properties. This can lead to increased resistance to enzymatic degradation, enhanced receptor binding affinity, and improved pharmacokinetic profiles.[9][10] The constrained nature of the this compound unit can help to lock a peptide into a bioactive conformation.[11]

G cluster_0 Peptide Backbone Modification Linear_Peptide Linear Peptide (Susceptible to Proteolysis) Constrained_Peptide Constrained Peptide with DAA (Enhanced Stability) Linear_Peptide->Constrained_Peptide Incorporate DAA

Caption: Incorporation of this compound (DAA) to create constrained peptides with improved stability.

Enzyme Inhibitors

The diamino functionality can be exploited to design inhibitors of various enzymes, particularly proteases. Diamino acid hydroxamates, for example, have been synthesized and shown to be potent inhibitors of procollagen C-terminal proteinase, an enzyme involved in fibrosis.[12] The ability of the diamino group to interact with active site residues makes it a valuable pharmacophore in inhibitor design.

Scaffolds for Bioactive Molecules

The this compound core can serve as a starting point for the synthesis of more complex heterocyclic compounds with potential biological activity. For instance, condensation with aldehydes can lead to the formation of various nitrogen-containing heterocycles.[4]

Future Outlook and Conclusion

This compound, once a synthetic curiosity, is emerging as a powerful tool in the arsenal of medicinal chemists. While the synthesis of its derivatives is well-established, the development of efficient and scalable methods for the production of the unprotected parent compound remains an active area of research. The continued exploration of enzymatic and other novel synthetic strategies will undoubtedly expand the accessibility and utility of this unique building block.

As our understanding of the role of conformation and structural rigidity in drug-receptor interactions deepens, the application of this compound and its analogs in the design of peptidomimetics, enzyme inhibitors, and other complex molecular architectures is poised for significant growth. For researchers and drug development professionals, this compound represents not just a molecule, but a gateway to a vast and exciting chemical space with the potential to yield the next generation of innovative therapeutics.

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Sources

Diaminoacetic Acid: A Versatile Synthon for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diaminoacetic acid (DAA), the simplest geminal diamino acid, is emerging as a powerful and versatile building block in modern organic synthesis. Structurally a derivative of glycine with two amino groups attached to the alpha-carbon, DAA functions as a unique "glycine cation equivalent," offering novel retrosynthetic disconnections and pathways to complex molecular architectures.[1][2] Its strategic application enables the streamlined synthesis of peptidomimetics, diverse heterocyclic scaffolds, and intricate cage compounds.[3] This guide provides an in-depth exploration of the synthesis of DAA derivatives, their chemical reactivity, and their proven applications, offering both foundational knowledge and advanced, field-proven insights for professionals in chemical research and drug development.

The this compound Core: Structure and Synthetic Potential

Chemical Properties and the Challenge of the Free Acid

This compound (C₂H₆N₂O₂) is a water-soluble, crystalline solid characterized by the presence of two primary amine groups and a carboxylic acid on the same carbon atom.[1] This gem-diamino arrangement is inherently unstable in its free form, readily undergoing decomposition. Consequently, DAA is almost exclusively handled and utilized in its protected forms. The strategic choice of nitrogen-protecting groups is paramount, as it dictates the stability, solubility, and subsequent reactivity of the DAA building block.

A Glycine Cation Equivalent: A New Synthetic Paradigm

In synthetic chemistry, synthons are idealized fragments that assist in planning a synthesis (retrosynthesis). Glycine can act as a nucleophile (a "glycine anion equivalent"). This compound, particularly in its protected form, serves as the synthetic equivalent of a glycine cation , an electrophilic glycine moiety. This conceptual framework allows chemists to design reactions where a glycine unit is introduced via nucleophilic attack on the DAA core, a transformation not possible with standard glycine. This opens up entirely new avenues for constructing peptide backbones and other complex molecules.[2][4]

G cluster_0 Retrosynthetic Concept Target Target Molecule (e.g., modified peptide) DAA_Synthon Glycine Cation Synthon [H₂N-CH⁺-COOH] Target->DAA_Synthon Disconnect DAA_Reagent Protected DAA Reagent (e.g., (BocHN)₂CH-COOR) DAA_Synthon->DAA_Reagent Synthetic Equivalent Nucleophile Nucleophile (R⁻)

Caption: Retrosynthetic analysis revealing the Glycine Cation Synthon.

Synthesis and Protection Strategies for DAA Derivatives

The practical utility of DAA hinges on the synthesis of stable, selectively-protectable derivatives. The choice of protecting group is a critical experimental decision, influencing not only the stability of the building block but also the conditions required for its subsequent deprotection and incorporation into a target molecule.

Common Synthetic Routes

A prevalent and effective method for synthesizing N,N'-disubstituted DAA derivatives is the acid-catalyzed condensation of glyoxylic acid (or its esters) with amides or sulfonamides.[3][5][6]

  • Reactants: Glyoxylic acid or ethyl glyoxylate and various carboxamides (e.g., acetamide, propionamide) or sulfonamides.[3][6]

  • Catalysts: The reaction can be promoted by a range of acid catalysts. While traditional protic acids like p-toluenesulfonic acid (PTSA) are effective, recent studies have shown that elemental iodine (I₂) can lead to higher yields in many cases.[5][6] Lewis acids such as iron(III) chloride have also been employed.[3]

  • Solvents & Conditions: The reaction is typically performed under reflux in solvents like toluene, benzene, or chloroform, often with a Dean-Stark trap to remove the water byproduct and drive the reaction to completion.[3]

Causality Behind Experimental Choices: The selection of the catalyst and solvent system is crucial. For instance, with low-basicity amides, the condensation can sometimes proceed without a catalyst.[6] However, for less reactive or higher-basicity amides, a catalyst like PTSA or the more efficient iodine is necessary to protonate the glyoxylate carbonyl, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amide nitrogen.[5][6] The choice of an ester of glyoxylic acid (e.g., ethyl glyoxylate) over the free acid can improve solubility in organic solvents and prevent unwanted side reactions involving the carboxylic acid.[6]

Protecting Group Strategies

For applications in peptide synthesis and multi-step organic synthesis, carbamate-based protecting groups are standard due to their stability and well-defined deprotection conditions.[7][8]

  • tert-Butyloxycarbonyl (Boc): The Boc group is a cornerstone of modern peptide synthesis.[8] It is stable to a wide range of reaction conditions but is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[9] Di-Boc-protected this compound is a common, commercially available building block.

  • 9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is orthogonal to the Boc group, meaning one can be removed without affecting the other. It is stable to acidic conditions but is cleaved by mild bases, typically piperidine in DMF.[8] This orthogonality is essential for complex syntheses where sequential deprotection is required.

  • Orthogonally Protected DAA: For maximum synthetic flexibility, derivatives like N-Boc-N'-Fmoc-diaminoacetic acid are invaluable.[10] These allow for the selective deprotection and functionalization of one amino group while the other remains protected.

Protecting GroupAbbreviationCommon Reagent for ProtectionKey StabilityCleavage Conditions
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Base, NucleophilesMild Acid (e.g., TFA, HCl)[9][11]
9-FluorenylmethoxycarbonylFmocFmoc-OSu, Fmoc-ClAcid, Mild NucleophilesBase (e.g., Piperidine)[8]
BenzyloxycarbonylCbz or ZBenzyl chloroformateAcid, BaseCatalytic Hydrogenolysis, Strong Acid[8]

Applications of this compound in Novel Compound Synthesis

The unique structure of DAA makes it a powerful tool for introducing the gem-diamino motif, which is found in numerous biologically active molecules and serves as a key structural element in peptidomimetics and heterocyclic chemistry.

Peptidomimetics and Modified Peptides

Incorporating a DAA residue into a peptide backbone creates a gem-diamino linkage, which fundamentally alters the peptide's properties. This modification can:

  • Increase Proteolytic Stability: The unnatural gem-diamino structure is resistant to cleavage by proteases, enhancing the in-vivo half-life of peptide-based drugs.[12]

  • Modulate Conformation: The presence of two amino groups at the α-carbon restricts the conformational freedom of the peptide chain, which can be used to lock the molecule into a bioactive conformation.

  • Serve as a Scaffold: The two nitrogen atoms can be differentially functionalized to create branched or cyclic peptides, or to attach reporter groups or other functionalities.[13]

G cluster_workflow DAA in Peptide Synthesis Workflow Start Protected DAA ((PG¹)HN)₂CH-COOH Activate Activate Carboxyl Group (e.g., with HBTU/DIC) Start->Activate Couple Couple with N-terminus of growing peptide chain Activate->Couple Incorporate DAA incorporated into peptide backbone Couple->Incorporate Deprotect Selective Deprotection of PG¹ Incorporate->Deprotect Elongate Continue Peptide Chain Elongation Deprotect->Elongate

Caption: Workflow for incorporating a DAA unit into a peptide chain.

Synthesis of Nitrogen-Rich Heterocycles

DAA derivatives are excellent precursors for a wide variety of nitrogen-containing heterocyclic compounds. The two adjacent nitrogen atoms can react with bifunctional electrophiles to form rings.

  • Imidazoles: Condensation of a DAA derivative with an appropriate aldehyde or carboxylic acid derivative can lead to the formation of the imidazole ring, a core structure in many pharmaceuticals.[14]

  • Polyheterocyclic and Cage Compounds: DAA derivatives can be condensed with aldehydes to form complex polyheterocyclic scaffolds.[3][6] The resulting structures, containing carboxyl or ester groups, can be further transformed into amino groups via reactions like the Curtius or Hofmann rearrangement, enabling the synthesis of intricate, nitrogen-rich cage molecules with applications in materials science.[3][15][16]

Coordination Chemistry

The gem-diamino motif makes DAA and its derivatives effective chelating agents for metal ions. This property is useful in the design of coordination complexes with potential applications in catalysis, medical imaging, and materials science.[1]

Detailed Experimental Protocol: Synthesis of Ethyl N,N'-bis(tert-butoxycarbonyl)diaminoacetate

This protocol describes a representative synthesis of a di-Boc protected DAA ester, a versatile intermediate for further synthetic transformations.

Objective: To synthesize Ethyl N,N'-bis(tert-butoxycarbonyl)diaminoacetate from ethyl glyoxylate and tert-butyl carbamate.

Self-Validation System: The success of each step is validated by characterization (TLC, NMR, MS) before proceeding. The final product's identity and purity are confirmed by comparing spectroscopic data with literature values.

Methodology:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl glyoxylate (50% solution in toluene, 1.0 eq), tert-butyl carbamate (2.2 eq), and toluene (100 mL).

    • Rationale: Using a slight excess of the carbamate ensures complete consumption of the limiting glyoxylate starting material. Toluene is an excellent solvent for this condensation and allows for azeotropic removal of water.

  • Catalyst Addition:

    • Add p-toluenesulfonic acid monohydrate (PTSA) (0.1 eq) to the mixture.

    • Rationale: PTSA serves as the acid catalyst, protonating the carbonyl oxygen of the glyoxylate to increase its electrophilicity and accelerate the reaction.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

    • Rationale: Refluxing provides the necessary activation energy. TLC allows for real-time monitoring to determine when the starting material has been consumed, preventing prolonged heating that could lead to side products.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Rationale: The bicarbonate wash neutralizes the PTSA catalyst and removes any unreacted acidic impurities. The brine wash helps to remove residual water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product as a white solid.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Future Outlook

The synthetic utility of this compound is far from fully exploited. Future research is likely to focus on:

  • Asymmetric Synthesis: Developing catalytic, enantioselective methods to functionalize protected DAA derivatives will open doors to chiral peptidomimetics and complex natural product synthesis.

  • Novel Heterocycles: Exploring reactions with new bifunctional electrophiles will undoubtedly lead to novel heterocyclic systems with unique biological and material properties.

  • Bioconjugation: The gem-diamino moiety serves as a unique handle for bioconjugation, allowing for the attachment of peptides or small molecules to larger biological entities.

As chemists continue to seek innovative synthons for constructing complex molecules, the strategic use of this compound and its derivatives is poised to become an increasingly indispensable tool in the arsenals of synthetic, medicinal, and materials chemists.

References

  • δ,ε-Unsaturated α,β-Diamino Acids as Building Blocks for the Asymmetric Synthesis of Diverse α,β-Diamino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. PubMed. Available at: [Link]

  • Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. PubMed. Available at: [Link]

  • Synthesis and applications of symmetric amino acid derivatives. RSC Publishing. Available at: [Link]

  • Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. PMC - NIH. Available at: [Link]

  • Synthesis of 1,1-diamines (aminals). Organic Chemistry Portal. Available at: [Link]

  • Decarboxylative Radical Addition to Methylideneoxazolidinones for Stereocontrolled Synthesis of Selectively Protected Diamino Diacids. Organic Letters - ACS Publications. Available at: [Link]

  • Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Diamine Biosynthesis: Research Progress and Application Prospects. PMC - NIH. Available at: [Link]

  • Imidazole. Wikipedia. Available at: [Link]

  • Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. American Chemical Society. Available at: [Link]

  • Ethynylglycine Synthon from Garner′s Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids. ResearchGate. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source Not Found].
  • δ,ε-Unsaturated α,β-Diamino Acids as Building Blocks for the Asymmetric Synthesis of Diverse α,β-Diamino Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews. Available at: [Link]

  • How Is Glycine Synthesized?. YouTube. Available at: [Link]

  • Introduction to Peptide Synthesis. PMC - NIH. Available at: [Link]

  • GLYCINE. Ataman Kimya. Available at: [Link]

  • Failure of selective Nα-Boc protection of diamino acids based on pKa difference. [Source Not Found].
  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. UniCA IRIS. Available at: [Link]

  • Glycine. Wikipedia. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Source Not Found].

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An In-depth Technical Guide to the Solubility and Stability of Diaminoacetic Acid in Different Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Diaminoacetic acid (DAA), a non-proteinogenic amino acid, presents a unique chemical structure with a geminal diamino group attached to the alpha-carbon. This feature imparts distinct physicochemical properties that are of significant interest to researchers, scientists, and drug development professionals. As a potential building block in peptide synthesis and a chelating agent, a thorough understanding of its solubility and stability in various solvent systems is paramount for its effective application.[1] This guide provides a comprehensive overview of the theoretical and practical aspects of DAA's solubility and stability, offering field-proven insights and detailed experimental protocols to empower researchers in their investigations.

Physicochemical Properties and their Influence on Solubility

The solubility of this compound is governed by the interplay of its functional groups: two basic amino groups and one acidic carboxylic acid group. This trifunctional nature suggests a complex zwitterionic behavior in solution, which is highly dependent on the pH.[2]

Zwitterionic Nature and pH-Dependent Solubility

G Cationic H₃N⁺-CH(NH₃⁺)-COOH (Cationic form, low pH) Zwitterion H₃N⁺-CH(NH₂)-COO⁻ (Zwitterion, intermediate pH) Cationic->Zwitterion +OH⁻ -H₂O Zwitterion->Cationic +H⁺ Anionic1 H₂N-CH(NH₂)-COO⁻ (Anionic form, high pH) Zwitterion->Anionic1 +OH⁻ -H₂O Anionic1->Zwitterion +H⁺

Figure 1: Predominant ionic forms of this compound at different pH values.

This pH-dependent ionization has a profound impact on solubility:

  • At the isoelectric point (pI): The net charge of the molecule is zero, and intermolecular electrostatic interactions are minimized. For many amino acids, this results in the lowest aqueous solubility.

  • At low pH (acidic conditions): Both amino groups and the carboxylic acid group are protonated, resulting in a net positive charge. The formation of a salt with the acid anion generally leads to increased solubility in aqueous solutions.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated, and one or both amino groups are in their neutral form, resulting in a net negative charge. Salt formation with the base cation typically enhances aqueous solubility.

Solubility in Different Solvent Classes

The presence of multiple polar, hydrogen-bonding functional groups suggests that this compound is a hydrophilic molecule.[1] Its solubility in various solvent classes can be predicted as follows:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): DAA is expected to be soluble in water.[1] Its solubility in other polar protic solvents like short-chain alcohols will likely be moderate and decrease as the alkyl chain length of the alcohol increases, due to the decreasing polarity of the solvent.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility in these solvents is expected to be moderate to low. While these solvents can accept hydrogen bonds, the strong intermolecular hydrogen bonding and ionic interactions within the solid DAA may be difficult to overcome.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Chloroform): DAA is expected to be poorly soluble in nonpolar solvents due to the significant mismatch in polarity. However, derivatization of the polar functional groups can dramatically increase solubility in nonpolar media, as seen in the synthesis of DAA derivatives in solvents like toluene.[5]

Experimental Determination of Solubility

To obtain precise and reliable solubility data, standardized experimental protocols are essential. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[6][7][8]

Protocol: Shake-Flask Method for Aqueous Solubility Determination

This protocol outlines the steps to determine the aqueous solubility of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter, calibrated

  • Analytical balance

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Appropriate buffers for pH adjustment (e.g., phosphate, citrate)

Procedure:

  • Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at the desired pH values.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffered solution in a sealed vial. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution to a concentration within the linear range of the analytical method. Quantify the concentration of dissolved this compound using a validated HPLC method.

  • Data Analysis: The measured concentration represents the solubility of this compound at that specific pH and temperature.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation & Analysis A Add excess DAA to buffered solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge and filter the supernatant B->C D Quantify DAA concentration by HPLC C->D

Figure 2: Workflow for the shake-flask solubility determination method.

Analytical Method for Quantification

A robust analytical method is crucial for accurate solubility determination. For a small, polar molecule like this compound, which lacks a strong chromophore, several HPLC-based methods can be considered:

  • HPLC with UV Detection (without derivatization): Direct UV detection at low wavelengths (around 200-210 nm) can be employed to detect the carboxyl group.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation mode for such polar analytes.[10]

  • HPLC with Pre-column Derivatization: Derivatizing the amino groups with a UV-active or fluorescent tag (e.g., o-phthalaldehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC)) can significantly enhance detection sensitivity and selectivity.[11]

  • LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry offers the highest sensitivity and selectivity and is particularly useful for complex matrices or when derivatization is not desirable.

Stability of this compound

The chemical stability of this compound is a critical parameter for its storage, handling, and application. Degradation can lead to loss of potency and the formation of potentially undesirable impurities. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[12]

Potential Degradation Pathways

Based on the structure of DAA, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: While the peptide bond is absent, other hydrolytic reactions could occur under extreme pH and temperature, though this is less likely to be a major pathway for the free amino acid.

  • Oxidation: The amino groups can be susceptible to oxidation, especially in the presence of oxidizing agents or trace metals.

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the formation of a diamine.

  • Instability of the Gem-Diamino Moiety: Geminal diamines can be unstable and may undergo elimination or rearrangement reactions, potentially leading to the formation of imines or other degradation products.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[12]

Table 1: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60 °CDegradation of acid-labile groups
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60 °CDegradation of base-labile groups
Oxidation 3-30% H₂O₂, room temperatureOxidation of amino groups
Thermal Degradation Dry heat (e.g., 60-80 °C) or in solutionDecarboxylation, other rearrangements
Photostability Exposure to light (ICH Q1B guidelines)Photolytic degradation
Protocol: General Approach for a Forced Degradation Study
  • Sample Preparation: Prepare solutions of this compound in water or other relevant solvents at a known concentration.

  • Stress Application: Expose the solutions to the stress conditions outlined in Table 1. Include a control sample stored under normal conditions.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization/Quenching: Neutralize acidic or basic samples and quench oxidative reactions before analysis.

  • Analysis: Analyze the stressed samples and the control using a stability-indicating HPLC method (e.g., LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify degradation products. Determine the percentage of degradation and, if possible, elucidate the structure of the major degradants.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare DAA solution B Acid A->B C Base A->C D Oxidation A->D E Heat A->E F Light A->F G Analyze by Stability- Indicating HPLC Method B->G C->G D->G E->G F->G H Identify Degradants and Determine Degradation Pathway G->H

Figure 3: Workflow for a forced degradation study of this compound.

Summary and Recommendations

This compound is a hydrophilic molecule with an expected high solubility in water, which is significantly influenced by pH. Its solubility in organic solvents is predicted to be dependent on the solvent's polarity. Due to the lack of specific experimental data in the literature, it is highly recommended that researchers perform solubility and stability studies as part of their initial characterization of this compound. The protocols provided in this guide offer a robust framework for these investigations. For stability, forced degradation studies are crucial to identify potential degradation products and establish appropriate storage and handling conditions. An LC-MS-based analytical method is recommended for both solubility and stability studies to ensure accurate quantification and identification of related substances.

References

  • Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A. [Link]

  • This compound. PubChem. [Link]

  • Imidazole. Wikipedia. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. [Link]

  • Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. ResearchGate. [Link]

  • A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. ResearchGate. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • Susceptible amino acids to chemical degradation. ResearchGate. [Link]

  • Solubility of Form α and Form γ of Glycine in Aqueous Solutions. ResearchGate. [Link]

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

  • [Stability of amino acid infusion solutions. 1. Stability of some amino acids in solutions]. PubMed. [Link]

  • pKa Data Compiled by R. Williams. EPFL. [Link]

  • Glycine. Wikipedia. [Link]

  • Biochemistry, Amino Acid Synthesis and Degradation. StatPearls - NCBI Bookshelf. [Link]

  • Geminal diols, or 1,1-diols, are usually unstable, spontaneously ... Study Prep in Pearson+. [Link]

  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Dissociation, Association and Solvation Parameters for Saturated Glycine in Various Solvents at 298.15 K. Journal of Solution Chemistry. [Link]

  • Stability of free amino acids in a water solution?. ResearchGate. [Link]

  • Analysis of Amino Acids by HPLC. Agilent. [Link]

  • Stability of Solutions of Essential Amino Acids. Oxford Academic. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]

  • Glycine. PubChem. [Link]

  • Proteins & Peptides Forced Degradation Studies. CD Formulation. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • The Chemistry of Vicinal Diamines. PubMed. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. ResearchGate. [Link]

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [Link]

  • Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Generation of storage stability data for agricultural chemical products. Australian Pesticides and Veterinary Medicines Authority. [Link]

  • Rapid method for the determination of diaminopimelic acid using ion exchange chromatography. CABI Digital Library. [Link]

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Methodological & Application

Application Note & Protocols: Strategic Incorporation of α,β-Diaminoacetic Acid in Fmoc-Based Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for developing novel therapeutics, probes, and biomaterials. α,β-Diaminoacetic acid (DAA), a non-proteinogenic amino acid featuring both an alpha and a beta amino group, offers unique opportunities for peptide modification, including backbone alteration, side-chain branching, and the creation of peptide-peptoid hybrids.[1][2] However, its bifunctional nature presents a distinct challenge in solid-phase peptide synthesis (SPPS): the need for a robust and orthogonal protection strategy to ensure selective chain elongation. This guide provides a comprehensive technical overview and detailed, field-proven protocols for the successful incorporation of DAA into peptide sequences using Fmoc/tBu-based SPPS. We will delve into the causality behind strategic protecting group selection, optimized coupling conditions, and methods for selective on-resin modification of the DAA side chain, culminating in final cleavage and characterization.

The Chemistry of α,β-Diaminoacetic Acid in SPPS

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids on a solid support.[3] The standard Fmoc/tBu strategy relies on the temporary fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection, which is cleaved by a base (typically piperidine), and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection, which are removed during the final acid-mediated cleavage from the resin.[4]

When introducing DAA, this orthogonality is paramount. To direct peptide bond formation exclusively at the α-amino group, the β-amino group must be masked with a protecting group that is stable to the repetitive basic conditions of Fmoc removal. Furthermore, for applications requiring subsequent modification of the β-amino group (e.g., branching), this side-chain protecting group must itself be selectively removable under conditions that do not affect other side-chain protecting groups or the peptide-resin linkage.

Key Considerations for DAA Protection:

  • Nα-Protection: The standard Fmoc group is used to enable integration into the standard SPPS workflow.

  • Nβ-Side-Chain Protection: An orthogonal protecting group is required. Common choices include:

    • Boc (tert-butyloxycarbonyl): Stable to piperidine but cleaved by the final TFA cocktail. This is suitable when the β-amino group is to remain protected until the final step.

    • Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Stable to both acid and base but selectively removed by hydrazine in DMF, allowing for on-resin side-chain derivatization.[5]

    • Alloc (Allyloxycarbonyl): Stable to both acid and base but selectively removed by a palladium(0) catalyst, also enabling on-resin modification.[5]

The choice of the Nβ-protecting group is therefore a critical experimental decision dictated entirely by the desired final structure of the peptide.

Figure 1: Structure of a DAA monomer for Fmoc-SPPS.

Materials and Reagents

  • Resin: Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid).[5]

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP, optional for difficult couplings).

  • Fmoc-Protected Amino Acids: Standard proteinogenic amino acids with tBu-based side-chain protection.

  • Protected DAA Monomer: e.g., Fmoc-L-Dap(Boc)-OH, Fmoc-L-Dap(Dde)-OH, etc. (Dap refers to diaminopropionic acid, a common form of DAA).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N'-Diisopropylcarbodiimide (DIC).[6]

  • Additives: Hydroxybenzotriazole (HOBt) or Oxyma Pure.

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: Methanol (MeOH), Diethyl ether.

  • Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT), triisopropylsilane (TIS). A common formulation is TFA/TIS/H₂O (95:2.5:2.5).[7]

  • Analytical Equipment: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system, Mass Spectrometer (LC-MS or MALDI-TOF).[8]

Core Protocol: Incorporation of DAA into a Peptide Sequence

This protocol assumes a standard Fmoc-SPPS workflow on an automated or manual synthesizer.

SPPS_Workflow Start Start with N-Fmoc-AA-Resin Deprotection 1. Nα-Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Repeat for next AA? Wash2->Check Check->Deprotection Yes End Completed Peptide-Resin Check->End No

Figure 2: The standard iterative cycle of Fmoc-SPPS.
Resin Preparation and Swelling
  • Place the desired resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel.

  • Wash the resin with DCM (3 x 5 mL) followed by DMF (3 x 5 mL).

  • Swell the resin in DMF for 30-60 minutes.[9]

Standard Elongation Cycles
  • Perform standard Fmoc-SPPS cycles to elongate the peptide chain until the point of DAA incorporation.[10] Each cycle consists of:

    • Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Washing: Wash the resin thoroughly with DMF (5-7 x 5 mL).

    • Coupling: Couple the next Fmoc-protected amino acid using an appropriate activation method (e.g., HBTU/DIEA).

The DAA Coupling Step: A Critical Juncture

The incorporation of the DAA monomer requires careful execution to ensure high coupling efficiency without side reactions.

Protocol:

  • Prepare the DAA Solution: In a separate vial, dissolve the protected DAA monomer (e.g., Fmoc-L-Dap(Boc)-OH, 0.4 mmol, 4 eq.) and an activator (e.g., HBTU, 0.38 mmol, 3.8 eq.) in DMF (2 mL).

  • Activate: Add DIEA (0.8 mmol, 8 eq.) to the DAA solution and allow it to pre-activate for 1-2 minutes. The solution may change color.

    • Rationale: Pre-activation ensures the formation of the highly reactive OBt or OAt ester, which promotes efficient coupling. Using a slight excess of the amino acid and coupling reagents helps drive the reaction to completion, a key principle of SPPS.[10]

  • Couple to Resin: Add the activated DAA solution to the deprotected peptide-resin from the previous step.

  • React: Agitate the reaction vessel for 1-2 hours at room temperature.

    • Insight: DAA, being a non-canonical amino acid, may exhibit different coupling kinetics. A longer coupling time compared to standard amino acids is a prudent measure to ensure completion.

  • Monitor Coupling (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[9] A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

ParameterRecommended ValueRationale
DAA Monomer 3-5 equivalentsDrives the reaction to completion.
Activator (HBTU/HATU) 0.95 eq. relative to AAMinimizes side reactions of the activator.
Base (DIEA) 2 eq. relative to AAEnsures a sufficiently basic environment for activation and coupling.
Reaction Time 1-2 hoursEnsures complete acylation, accommodating potentially slower kinetics.
Table 1: Optimized Coupling Parameters for DAA Incorporation.
Post-DAA Elongation

After successfully coupling the DAA monomer, continue with standard Fmoc-SPPS cycles as described in step 3.2 to complete the peptide sequence.

Selective On-Resin Modification of the DAA Side Chain

If a DAA monomer with a selectively removable protecting group (e.g., Dde or Alloc) was used, the β-amino group can be unmasked and derivatized while the peptide remains on the solid support. This is a powerful technique for creating branched or cyclic peptides.

Branching_Workflow A 1. Synthesize Main Chain (with Fmoc-DAA(Dde)-OH) B 2. Remove Nα-Fmoc (Piperidine) A->B C 3. Cap Nα-Amine (e.g., Acetylation) B->C D 4. Selective Nβ-Dde Removal (2% Hydrazine/DMF) C->D E 5. Couple Branch Chain (Fmoc-SPPS on Side Chain) D->E F 6. Final Cleavage & Deprotection (TFA Cocktail) E->F G Branched Peptide F->G

Sources

The Evolving Architecture of Genetic Mimics: A Guide to Diamino Acid-Based Modifications in Peptide Nucleic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Backbone

Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic genetic mimics. Its novel pseudopeptide backbone, typically composed of repeating N-(2-aminoethyl)glycine (AEG) units, confers extraordinary properties not seen in natural nucleic acids.[1] This neutral charge eliminates the electrostatic repulsion inherent in DNA and RNA, leading to stronger and more specific hybridization with complementary sequences.[2][3] Furthermore, PNAs exhibit remarkable resistance to enzymatic degradation by both nucleases and proteases, a critical advantage for in vivo therapeutic applications.[2][4]

While the AEG backbone is the cornerstone of PNA technology, the field has evolved to embrace a vast array of chemical modifications to this scaffold. The motivation is clear: to enhance and fine-tune PNA properties for specific applications, overcoming challenges such as poor cellular uptake and limited water solubility.[5] This guide delves into the strategic incorporation of diamino acids and other chiral monomers into the PNA backbone, a key approach to augmenting the function of these powerful molecules for next-generation diagnostics and therapeutics.

The N-(2-aminoethyl)glycine (AEG) Foundation

The standard PNA monomer consists of an N-(2-aminoethyl)glycine backbone to which a nucleobase is attached via a methylene carbonyl linker.[1] This design elegantly mimics the spacing of nucleobases along the sugar-phosphate backbone of DNA and RNA, allowing for Watson-Crick base pairing.[6] The inherent flexibility and achiral nature of the AEG unit are central to its hybridization capabilities.

Figure 1: Structure of a standard Peptide Nucleic Acid (PNA) dimer.

Rationale for Backbone Modification: Engineering Superior Function

Despite their advantages, standard PNAs face hurdles in therapeutic development, including a propensity to aggregate and poor permeability across cell membranes.[5] Backbone modification offers a versatile solution, allowing for the introduction of functional groups that can:

  • Enhance Cellular Uptake: By incorporating cationic charges, such as those from lysine or other diamino acids, PNAs can more readily interact with and penetrate the negatively charged cell membrane.[2]

  • Improve Solubility: Strategic modifications can disrupt the inter-chain aggregation that plagues purine-rich PNA sequences, improving their solubility in aqueous buffers.

  • Increase Binding Affinity and Specificity: Introducing conformational constraints or chiral centers into the backbone can "pre-organize" the PNA strand into a helical structure that is more favorable for binding to its target DNA or RNA, thereby increasing affinity and mismatch discrimination.[2][7]

  • Enable Conjugation: Modified monomers can serve as handles for attaching other molecules, such as cell-penetrating peptides (CPPs), fluorophores, or drug payloads.[8]

Application Notes: Synthesis of Backbone-Modified PNAs

While diaminoacetic acid itself is not a commonly cited primary monomer for PNA synthesis, the broader class of diamino acids and chiral amino acids are instrumental for backbone modification. These modifications are typically introduced at the α or γ positions of the AEG monomer.

Key Modification Strategies and Their Consequences
Modification PositionExample Monomer SourceKey AdvantagesConsiderations & Challenges
α-Position D-Lysine, D-ArginineIntroduction of chirality and positive charge. Can improve sequence selectivity.[2]Potential for racemization during synthesis. Stereochemistry is critical; L-form monomers can decrease stability.[2]
γ-Position Diaminobutanoic Acid (DAB)Improves cellular permeability and reduces aggregation.[8] Can enhance binding affinity and selectivity.[8]Synthesis of modified monomers can be complex. The position of the side chain in the flexible aminoethyl moiety affects properties differently than α-modifications.[2]
General Backbone Diaminopropionic Acid (Dap)Used as an internal modification to introduce functional groups or alter spacing.[5]May disrupt the ideal geometry for hybridization if used extensively.
General Protocol for Solid-Phase Synthesis of a Chiral-Modified PNA

The synthesis of backbone-modified PNAs follows the general principles of solid-phase peptide synthesis (SPPS), most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[9] This protocol outlines the key steps for incorporating a custom chiral monomer.

1. Materials and Reagents:

  • Resin: A suitable solid support, such as Rink Amide or PAL-PEG-PS resin.

  • Standard PNA Monomers: Fmoc-protected PNA monomers (A, C, G, T) dissolved in N-methylpyrrolidone (NMP).

  • Custom Modified Monomer: Fmoc-protected chiral diamino acid-derived PNA monomer.

  • Deprotection Solution: 20% piperidine in NMP.

  • Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma.[5]

  • Base: Diisopropylethylamine (DIPEA).

  • Washing Solvent: NMP or Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)-based cocktail (e.g., TFA/m-cresol/thioanisole/water).

2. Synthesis Workflow:

PNA_Synthesis_Workflow Start Start with Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine in NMP) Start->Deprotection1 Wash1 Wash with NMP Deprotection1->Wash1 Coupling Coupling Step: 1. Pre-activate Monomer (PNA or Modified) with HBTU/DIPEA 2. Add to Resin Wash1->Coupling Wash2 Wash with NMP Coupling->Wash2 Capping Optional Capping (Acetic Anhydride) To block unreacted amines Wash2->Capping Repeat Repeat Cycle for Each Monomer Capping->Repeat Repeat->Deprotection1 Next cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final cycle Purification Purification by RP-HPLC Cleavage->Purification Analysis Analysis (MALDI-TOF MS, HPLC) Purification->Analysis

Figure 2: Automated solid-phase synthesis cycle for modified PNA.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin in NMP in the synthesis vessel.

  • Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the terminal amine. This step is monitored by UV absorbance of the fulvene byproduct.

  • Washing: Thoroughly wash the resin with NMP to remove residual piperidine and byproducts.

  • Monomer Coupling:

    • In a separate vial, pre-activate the desired Fmoc-PNA monomer (standard or modified) by dissolving it with the activation reagent (e.g., HBTU) and base (DIPEA) in NMP.

    • Allow the activation to proceed for several minutes.

    • Add the activated monomer solution to the resin.

    • Allow the coupling reaction to proceed for a specified time (can be accelerated with microwave heating).[5]

  • Washing: Wash the resin with NMP to remove excess reagents and uncoupled monomer.

  • Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in NMP) to acetylate any unreacted amino groups, preventing the formation of deletion sequences.

  • Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent monomer in the desired sequence.

  • Final Cleavage and Deprotection: After the final monomer is coupled and deprotected, wash the resin and treat it with the cleavage cocktail to cleave the PNA from the solid support and remove all protecting groups from the nucleobases and backbone.

  • Purification and Analysis: Precipitate the crude PNA in cold ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product using MALDI-TOF mass spectrometry and analytical HPLC.

Self-Validation and Troubleshooting

  • Racemization: For α-chiral monomers, racemization is a significant risk. Using milder activation conditions, such as DIC/Oxyma, can minimize this side reaction compared to more aggressive activators.[2]

  • Aggregation: Purine-rich sequences are prone to aggregation on the resin, leading to poor synthesis efficiency. Performing synthesis at elevated temperatures (e.g., 60-75°C) can help disrupt secondary structures and improve coupling.[5] Using more hydrophilic resins like ChemMatrix or TentaGel can also mitigate this issue.

  • Incomplete Coupling: Monitor coupling efficiency after each step using a colorimetric test (e.g., Kaiser test). If incomplete, a second coupling step (double coupling) may be necessary before proceeding.

Applications in Drug Development and Research

The ability to rationally design the PNA backbone opens new avenues for therapeutic intervention.

  • Antisense and Antigene Therapies: Cationically modified PNAs show enhanced cellular uptake and can effectively target mRNA (antisense) or genomic DNA (antigene) to modulate gene expression.[10] Their high stability and binding affinity make them potent inhibitors of translation or transcription.

  • Antimicrobial Agents: PNA conjugated to cell-penetrating peptides or built with cationic diamino acid dendrons can penetrate bacterial cell walls.[8][11] These antisense agents can be designed to target essential bacterial genes, offering a novel strategy to combat antibiotic-resistant pathogens.[11]

  • Gene Editing: PNAs can invade double-stranded DNA to form a PNA-DNA triplex structure.[2] This unique capability can be harnessed to deliver a donor DNA template to a specific genomic locus, initiating homology-directed repair to correct genetic mutations.[12]

  • Advanced Diagnostics: The high specificity of modified PNAs makes them excellent probes for detecting specific DNA or RNA sequences in complex biological samples, for applications such as in situ hybridization or biosensors.

Conclusion

The strategic modification of the PNA backbone with diamino acids and other chiral building blocks is a cornerstone of modern PNA chemistry. This approach transforms the standard AEG-PNA from a simple DNA mimic into a highly engineered molecule with tailored properties for advanced therapeutic and diagnostic applications. By understanding the principles behind monomer design, solid-phase synthesis, and the functional consequences of each modification, researchers can unlock the full potential of PNA technology to address pressing challenges in medicine and biotechnology.

References

  • Sisido, M., & Imanishi, Y. (2018). Chiral Peptide Nucleic Acids with a Substituent in the N-(2-Aminoethy)glycine Backbone. International Journal of Molecular Sciences. [Link]

  • Brack, A., & Orgel, L. E. (1975). Toward Peptide Nucleic Acid (PNA) Directed Peptide Translation Using Ester Based Aminoacyl Transfer. ACS Chemical Biology. [Link]

  • Kyoto U OCW. (2023). Unit 10 Part 4 Peptide Nucleic Acid PNA. YouTube. [Link]

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews. [Link]

  • Nelson, K. E., Levy, M., & Miller, S. L. (2000). Peptide nucleic acids rather than RNA may have been the first genetic molecule. Proceedings of the National Academy of Sciences. [Link]

  • Ackermann, D., et al. (2013). Synthesis of the 2,6-diaminopurine PNA monomer 2. ResearchGate. [Link]

  • Montalvo-Quirós, S., et al. (2023). Recent Cutting‐Edge Technologies for the Delivery of Peptide Nucleic Acid. Advanced Healthcare Materials. [Link]

  • Sforza, S., et al. (2012). Insights on chiral, backbone modified peptide nucleic acids: Properties and biological activity. Rendiconti Lincei. [Link]

  • Beltran, J., et al. (2003). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kumar, T. S., & Ganesh, K. N. (2015). Pyrrolidinyl PNA with α/β-Dipeptide Backbone: From Development to Applications. Accounts of Chemical Research. [Link]

  • Yeh, J. I., et al. (2019). Peptide nucleic acid (PNA) and its applications in chemical biology, diagnostics, and therapeutics. Current Opinion in Chemical Biology. [Link]

  • Bahal, R., et al. (2017). Peptide Nucleic Acids and Gene Editing: Perspectives on Structure and Repair. Molecules. [Link]

  • Wen, J., et al. (2022). Structural comparison of PNA with RNA and DNA. ResearchGate. [Link]

  • Sierzchala, A. B., et al. (2003). Synthesis and characterization of new chiral peptide nucleic acid (PNA) monomers. Journal of Peptide Science. [Link]

  • Johansson, H. E., et al. (2016). Improvement of peptide nucleic acid (PNA) synthesis, by use of DIC/Oxyma and microwave heating. Scholars Academic Journal of Biosciences. [Link]

  • Taylor & Francis. (n.d.). PNA – Knowledge and References. Taylor & Francis Online. [Link]

  • Nielsen, P. E. (2004). Peptide nucleic acid (PNA). A DNA mimic with a pseudopeptide backbone. Chemical Society Reviews. [Link]

  • Finn, P. J., et al. (1996). Synthesis and properties of DNA-PNA chimeric oligomers. Nucleic Acids Research. [Link]

  • Rosen, C. B., et al. (2019). Antisense Peptide Nucleic Acid–Diaminobutanoic Acid Dendron Conjugates with SbmA-Independent Antimicrobial Activity against Gram-Negative Bacteria. Bioconjugate Chemistry. [Link]

  • Finn, P. J., et al. (1996). Synthesis and properties of DNA-PNA chimeric oligomers. PubMed. [Link]

Sources

Application Notes and Protocols for the Activation of Diaminoacetic Acid in Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Unique Challenge and Potential of Gem-Diamino Acyl Residues

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern drug discovery and development, offering a powerful tool to modulate pharmacological properties such as potency, stability, and bioavailability. Among these, diaminoacetic acid, a geminal diamino acid, presents both unique opportunities and significant synthetic challenges. Its structure, with two amino groups attached to the same alpha-carbon, can impart novel conformational constraints and proteolytic resistance to peptides. However, this same gem-diamino functionality introduces inherent instability and steric hindrance, necessitating specialized protocols for its successful activation and coupling in peptide synthesis.[1]

This comprehensive guide provides detailed application notes and protocols for the activation of this compound for peptide coupling, with a focus on solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of orthogonal protection, selection of appropriate coupling reagents, and step-by-step procedures to enable the seamless incorporation of this valuable building block into peptide chains.

The Imperative of Orthogonal Protection: A Strategic Approach

The successful incorporation of this compound hinges on a robust and orthogonal protecting group strategy.[2] With two primary amino groups, it is essential to differentiate them to control the direction of peptide bond formation and prevent unwanted side reactions. The most effective approach involves the use of two distinct protecting groups that can be removed under different conditions. A common and highly effective strategy is the combination of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.

This strategy allows for the selective deprotection of one amino group for peptide chain elongation while the other remains protected, to be deprotected at a later stage for further modification or to remain as a free amine in the final peptide.

Diagram 1: Orthogonal Protection Strategy for this compound

OrthogonalProtection Diaminoacetic_Acid This compound (H2N-CH(NH2)-COOH) Step1 Protection Step 1: Introduction of Fmoc Diaminoacetic_Acid->Step1 Intermediate1 N-Fmoc-Diaminoacetic Acid Step1->Intermediate1 Step2 Protection Step 2: Introduction of Boc Intermediate1->Step2 Final_Product Fmoc-N'-(Boc)-Diaminoacetic Acid (Building Block for SPPS) Step2->Final_Product

Caption: Orthogonal protection of this compound using Fmoc and Boc groups.

Recommended Coupling Reagents and Activation Strategies

The steric hindrance around the α-carbon of this compound necessitates the use of highly efficient coupling reagents to achieve satisfactory yields and minimize racemization. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) alone are often insufficient. The use of aminium/uronium or phosphonium salt-based reagents is highly recommended.[3]

Coupling ReagentClassKey Advantages for this compound Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Aminium/Uronium SaltHigh coupling efficiency, even for sterically hindered amino acids. Low propensity for racemization.[3][4]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Aminium/Uronium SaltA reliable and cost-effective alternative to HATU with good performance for many couplings.[3][5]
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)Carbodiimide/AdditiveA classic and effective combination that suppresses racemization. The soluble diisopropylurea byproduct is advantageous in SPPS.[3][5][6]

Diagram 2: General Activation and Coupling Workflow

CouplingWorkflow cluster_activation Activation cluster_coupling Coupling Protected_DAA Fmoc-N'-(Boc)-Diaminoacetic Acid Activated_Ester Activated Ester Intermediate Protected_DAA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC/HOBt) Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Resin_Peptide Resin-Bound Peptide with Free N-terminus Coupled_Peptide Resin-Bound Peptide with Incorporated DAA Activated_Ester->Coupled_Peptide Coupling Reaction Resin_Peptide->Coupled_Peptide Nucleophilic Attack

Caption: Activation of protected this compound and subsequent coupling to a resin-bound peptide.

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy.[2][7] All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Activation and Coupling using HATU

This protocol is recommended for its high efficiency and speed, particularly for challenging couplings.[4]

Materials:

  • Fmoc-N'-(Boc)-diaminoacetic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Pre-activation of this compound:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-N'-(Boc)-diaminoacetic acid and 2.9 equivalents of HATU in DMF.

    • Add 6 equivalents of DIPEA to the solution.

    • Allow the pre-activation to proceed for 2-5 minutes at room temperature.

  • Coupling:

    • Add the pre-activated this compound solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Proceed to the next cycle of deprotection and coupling.

Protocol 2: Activation and Coupling using DIC/HOBt

This is a classic and reliable method that effectively minimizes racemization.[5][6]

Materials:

  • Fmoc-N'-(Boc)-diaminoacetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Resin-bound peptide with a free N-terminus

Procedure:

  • Resin Preparation and Fmoc Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Solution Preparation:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-N'-(Boc)-diaminoacetic acid and 3 equivalents of HOBt in DMF.

  • Coupling:

    • Add the solution of the protected this compound and HOBt to the resin.

    • Add 3 equivalents of DIC to the reaction mixture.

    • Agitate the reaction for 2-4 hours at room temperature.

  • Monitoring and Washing: Follow steps 6-7 from Protocol 1.

  • Proceed to the next cycle of deprotection and coupling.

Troubleshooting and Key Considerations

  • Incomplete Coupling: Due to the steric hindrance of the gem-diamino moiety, double coupling (repeating the coupling step) may be necessary to drive the reaction to completion.

  • Instability of the Gem-Diamino Moiety: While the use of protecting groups significantly stabilizes the this compound residue, prolonged exposure to harsh acidic or basic conditions should be avoided.[1]

  • Purity of Reagents: The use of high-purity reagents, especially the coupling agents and solvents, is critical for successful peptide synthesis.[3]

  • Monitoring: The Kaiser test is an invaluable tool for monitoring the progress of the coupling reaction and ensuring the complete consumption of the free amine on the resin.[8]

Conclusion

The incorporation of this compound into peptides, while synthetically demanding, offers exciting possibilities for the design of novel therapeutics with enhanced properties. The protocols and strategies outlined in this guide, centered on a robust orthogonal protection scheme and the use of highly efficient coupling reagents, provide a solid foundation for researchers to successfully navigate the challenges associated with this unique building block. By understanding the underlying principles and adhering to meticulous experimental technique, the full potential of gem-diamino acyl residues in peptide science can be realized.

References

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Google Patents. (n.d.). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0384523A2 - New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Aresu, E., Fioravanti, S., Gasbarri, S., Pellacani, L., & Ramadori, F. (2013). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino acids, 44(3), 977–982. [Link]

  • Propeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • ResearchGate. (2026, January 17). Efficient and simple one-pot conversion of resin-bound N-Fmoc amino acids and dipeptides into N-Boc derivatives. Retrieved from [Link]

  • SciSpace. (2008, April 29). Synthesis of N-Z, N′-Formyl α-Amino Acid Derived Gem-Diamines. Retrieved from [Link]

  • ResearchGate. (2017, June 20). What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work?. Retrieved from [Link]

  • YouTube. (2011, September 27). Peptide Synthesis in the Laboratory. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Retrieved from [Link]

Sources

Mastering the Purification of Diaminoacetic Acid Derivatives: From Crude Reaction to High-Purity Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Section 1: The Strategic Importance of Purifying Diaminoacetic Acid Derivatives

This compound (DAA) and its derivatives are foundational scaffolds in modern medicinal chemistry and materials science. Their unique gem-diamino structure serves as a versatile building block for synthesizing complex polyheterocyclic cage compounds, peptidomimetics, and novel pharmaceuticals.[1][2] The ultimate success of these synthetic endeavors—be it in achieving desired biological activity or specific material properties—is inextricably linked to the purity of these DAA precursors.

Impurities, including unreacted starting materials, byproducts, or stereoisomers, can drastically alter experimental outcomes, compromise biological assays, and introduce significant safety risks in drug development pipelines. Therefore, a robust and well-understood purification strategy is not merely a procedural step but a cornerstone of scientific validity and therapeutic potential.

This guide provides an in-depth exploration of the principal techniques for purifying this compound derivatives. Moving beyond simple step-by-step instructions, we will delve into the causality behind methodological choices, offering field-proven insights to empower researchers to design and execute effective purification protocols tailored to their specific molecules.

Section 2: Foundational Principles—Understanding the Molecule

The selection of an appropriate purification strategy is dictated by the inherent physicochemical properties of the target DAA derivative. A thorough understanding of these characteristics is the first step toward a logical and efficient workflow.

  • Acidity and Basicity (pKa): DAA derivatives are amphoteric, possessing at least one acidic carboxylic acid group and two basic amino groups. The pKa values of these functional groups determine the molecule's overall charge at a given pH. This property is the primary lever for purification via liquid-liquid extraction and ion-exchange chromatography . By manipulating the pH of the aqueous phase, a DAA derivative can be selectively protonated or deprotonated, drastically changing its solubility and allowing for its separation from neutral or differently charged impurities.[3][4]

  • Polarity and Solubility: The polarity of a DAA derivative is a composite of its polar functional groups (-COOH, -NH2) and its nonpolar backbone or protecting groups (e.g., Boc, Cbz, alkyl chains). This balance governs its solubility in various organic solvents and aqueous systems, which is the fundamental principle behind crystallization and adsorption chromatography (normal and reversed-phase).

  • Chirality: With the exception of glycine-derived structures, the alpha-carbon of DAA derivatives is a stereocenter. In drug development, enantiomers can have vastly different pharmacological and toxicological profiles. Consequently, achieving high enantiomeric purity is often a regulatory and scientific necessity, requiring specialized chiral separation techniques.[5][6]

Section 3: A Multi-Modal Purification Workflow

A successful purification strategy often involves a multi-step approach, starting with crude cleanup and progressing to high-resolution techniques. The choice and sequence of these techniques should be logical, aiming to remove the bulk of impurities with simpler methods before employing more resource-intensive ones.

G crude Crude Reaction Mixture extraction Liquid-Liquid Extraction (pH-driven separation) crude->extraction Initial Workup crystallization Crystallization (Bulk purification) extraction->crystallization If solid & crystallizable chromatography Column Chromatography (High-resolution separation) extraction->chromatography If oily or complex mixture crystallization->chromatography Further purification needed pure Pure Product (>95%) crystallization->pure Purity Check (HPLC, NMR) chromatography->pure Purity Check (HPLC, NMR) chiral Chiral Separation (Enantiomeric resolution) enantio_pure Enantiopure Product (>99% ee) chiral->enantio_pure Purity Check (Chiral HPLC) pure->chiral If racemic/diastereomeric mixture

Caption: General Purification Workflow for DAA Derivatives.

Section 4: Core Purification Techniques: Protocols and Insights

Liquid-Liquid Extraction: The First Line of Defense

Expertise & Experience: Extraction is a powerful initial step to rapidly remove a significant portion of impurities based on their acid-base properties. For a typical DAA derivative with a free carboxylic acid and protected amines (e.g., N,N'-di-Boc-diaminoacetic acid), the strategy is to exploit the acidity of the -COOH group.

Protocol: pH-Mediated Extraction

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent immiscible with water (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM)).

  • Acidic Wash (Trustworthiness Check): Wash the organic layer with a weak acidic solution (e.g., 1M HCl). This step protonates any basic impurities (like leftover amine reagents), pulling them into the aqueous layer. Your target compound, if its amines are protected, should remain in the organic phase.

  • Basic Extraction: Extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃)).[7] The base will deprotonate the carboxylic acid of your DAA derivative, forming a water-soluble carboxylate salt. The target compound now moves into the aqueous layer, leaving neutral organic impurities behind in the organic phase.

    • Causality: NaHCO₃ is a weak base, suitable for acidic compounds. Using a strong base like NaOH could risk hydrolyzing ester groups or other sensitive functionalities.

  • Re-Acidification and Recovery: Separate the aqueous layer and cool it in an ice bath. Slowly acidify it with 1M HCl until the pH is acidic (~pH 2-3). This re-protonates the carboxylate, causing the neutral DAA derivative to precipitate out if it has low water solubility, or allows for its re-extraction into a fresh portion of organic solvent.

  • Final Wash and Drying: Wash the final organic layer with brine (saturated NaCl solution) to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[8]

Crystallization: Achieving Bulk Purity

Expertise & Experience: Crystallization is the most economical and scalable method for purifying solid compounds. The principle relies on the slow formation of a crystal lattice, which inherently excludes impurity molecules. The key to success is finding a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol: Cooling Crystallization

  • Solvent Selection: In a small test tube, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water, or mixtures thereof).[7][9] A good solvent will dissolve the compound when hot but show low solubility when cold. An anti-solvent (in which the compound is insoluble) can also be used in combination.

  • Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the chosen hot solvent. Add the solvent portion-wise until everything just dissolves. If colored impurities are present, a small amount of activated charcoal can be added at this stage, followed by hot filtration.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For optimal crystal growth, avoid disturbing the solution. Subsequently, place the flask in an ice bath or refrigerator to maximize precipitation.

    • Causality: Slow cooling allows for the formation of larger, purer crystals. Rapid cooling (crashing out) can trap impurities within the crystal lattice.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the filter cake with a small amount of the cold crystallization solvent to remove any residual soluble impurities.[1][7]

  • Drying: Dry the crystals under vacuum to a constant weight. Assess purity via HPLC and melting point analysis.

SolventPolarity IndexBoiling Point (°C)Common Use Case for DAA Derivatives
Water10.2100Crystallizing highly polar or zwitterionic derivatives
Ethanol (EtOH)4.378General-purpose polar protic solvent
Isopropanol (IPA)3.982Good alternative to EtOH, often yields better crystals[10]
Ethyl Acetate (EtOAc)4.477Medium polarity, good for a wide range of protected derivatives
Toluene2.4111Non-polar solvent, often used in mixtures or for less polar compounds[7]
Heptane/Hexane0.198 / 69Used as an anti-solvent to induce precipitation from more polar solvents

Table 1: Common Solvents for Crystallization of this compound Derivatives.

Column Chromatography: The Workhorse of Separation

Expertise & Experience: When crystallization or extraction fails to provide adequate purity, or if the product is an oil, column chromatography is the method of choice. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11][12]

G cluster_0 Preparation cluster_1 Execution cluster_2 Analysis prep Select Stationary Phase (e.g., Silica) Select Mobile Phase (TLC) Pack Column Prepare Sample (Dry Loading) run Load Sample Elute with Mobile Phase Collect Fractions prep->run analysis Analyze Fractions (TLC) Combine Pure Fractions Evaporate Solvent run->analysis pure_product Pure Compound analysis->pure_product

Caption: Workflow for Flash Column Chromatography.

Protocol: Normal-Phase Flash Chromatography (Silica Gel)

  • Stationary Phase Selection: For most protected DAA derivatives, standard silica gel (SiO₂) is the stationary phase of choice.

  • Mobile Phase Selection (TLC Analysis): Using Thin Layer Chromatography (TLC), identify a solvent system (mobile phase) that provides good separation of your target compound from impurities. A good Rf value (retention factor) for the target compound is typically 0.2-0.4.

    • Common Systems: Start with mixtures of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). For more polar DAA derivatives with free acid or amine groups, adding a small amount of methanol (MeOH) to a DCM or EtOAc system, or a modifier like acetic acid or triethylamine (0.1-1%), can significantly improve peak shape and separation.[4]

  • Column Packing: Pack a column with silica gel as a slurry in the initial mobile phase. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like DCM). Alternatively, for better resolution, pre-adsorb the compound onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column.

  • Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Chiral Purification: Resolving Enantiomers

Expertise & Experience: Separating enantiomers is a significant challenge as they have identical physical properties in a non-chiral environment. Chiral HPLC is the most common analytical and semi-preparative method.[5] It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Protocol: Analytical Chiral HPLC

  • Column Selection: Choose a CSP based on the structure of your DAA derivative. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are broadly applicable. For amino acids, ligand-exchange and crown ether columns are also highly effective.[6][13]

  • Mobile Phase: The mobile phase is typically a mixture of hexane/isopropanol or hexane/ethanol for normal-phase separations. For reversed-phase, acetonitrile/water or methanol/water systems are used, often with additives like trifluoroacetic acid (TFA) or diethylamine to improve peak shape.[14]

  • Method Development: Screen different mobile phase compositions and flow rates to optimize the separation (resolution) between the two enantiomeric peaks.

  • Quantification: Integrate the peak areas to determine the enantiomeric excess (ee) of the sample.

  • Preparative Scale-Up: Once an analytical method is established, it can be scaled up to a larger-diameter preparative column to isolate gram quantities of each enantiomer.

Section 5: Purity Assessment—The Final Validation

Purification is incomplete without rigorous analytical validation. A combination of methods should be used to confirm the identity, purity, and structure of the final compound.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.[15] A reversed-phase C18 column is typically used with a gradient of water and acetonitrile (often containing 0.1% TFA). Purity is determined by the percentage of the main peak area relative to the total area of all peaks.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the isolated compound and identifying any structural impurities.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the compound, confirming its elemental composition.

Section 6: Conclusion

The purification of this compound derivatives is a critical, multi-faceted process that underpins their successful application in research and development. By systematically applying the principles of extraction, crystallization, and chromatography, and by understanding the fundamental physicochemical properties of the target molecule, researchers can confidently obtain materials of high purity. Each step, from the initial pH-driven extraction to the final analytical validation, serves as a self-validating system, ensuring the integrity and reliability of the final product.

References

  • Kovalenko, V., et al. (2021). Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega. Available at: [Link][7]

  • Abdel-Maksoud, M. S., et al. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link][10]

  • Bandyopadhyay, A., et al. (2016). Synthesis of Triamino Acid Building Blocks with Different Lipophilicities. NIH National Center for Biotechnology Information. Available at: [Link][11]

  • Unknown Authors. (2021). CHIRAL SEPARATION OF (2S, 9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R, 9R). ResearchGate. Available at: [Link][5]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Biotage. Available at: [Link][3]

  • Unknown Authors. (2021). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography. HANNENG CAILIAO. Available at: [Link][14]

  • Kurihara, T., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. MDPI. Available at: [Link][15]

  • Lepri, L., et al. (1990). Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography. PubMed. Available at: [Link][16]

  • Kovalenko, V., et al. (2021). Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. American Chemical Society. Available at: [Link][1]

  • Sorbead India. (Date Unknown). Amino Acid Purification - Column Chromatography. Sorbead India. Available at: [Link][12]

  • Higgins, W., et al. (1985). Purification and properties of diaminopimelic acid epimerase from Escherichia coli. Journal of Biological Chemistry. Available at: [Link][17]

  • Vitale, R., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. ResearchGate. Available at: [Link][18]

  • Google Patents. (1995). Method for purification of an amino acid using ion exchange resin. Google Patents. Available at: [19]

  • Al-Asmari, A., et al. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. NIH National Center for Biotechnology Information. Available at: [Link][20]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available at: [Link][21]

  • Armstrong, D. W. (2021). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link][6]

  • Diaion. (Date Unknown). Separation and Refining of Amino acids. Diaion. Available at: [Link][22]

  • Google Patents. (1992). Method for crystallization of amino acids. Google Patents. Available at: [9]

  • Reddit. (2020). chromatography of carboxylic acid derivatives of aminoacids?. Reddit. Available at: [Link][4]

  • Chiral Technologies. (Date Unknown). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link][13]

  • Kovalenko, V., et al. (2021). Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ResearchGate. Available at: [Link][2]

  • Vitale, R., et al. (2024). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. UniCA IRIS. Available at: [Link][8]

Sources

Application Notes and Protocols for the Analytical Detection of Diaminoacetic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals involved in synthetic chemistry and process development.

Introduction: The Analytical Imperative for Diaminoacetic Acid Monitoring

This compound (DAA), a non-proteinogenic amino acid, is a critical building block in the synthesis of complex nitrogen-containing heterocycles and peptidomimetics.[1] Its bifunctional nature, possessing two primary amine groups and a carboxylic acid, imparts unique chemical properties that are leveraged in the construction of novel molecular architectures. The efficient and controlled synthesis of DAA derivatives is paramount to the successful development of new chemical entities. Consequently, the ability to accurately and reliably monitor the formation and consumption of DAA in real-time within a reaction mixture is not merely a matter of analytical convenience but a cornerstone of process understanding, optimization, and control.

This comprehensive guide provides detailed application notes and validated protocols for the three most powerful analytical techniques for the quantitative analysis of this compound in complex reaction matrices: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section is designed to provide not only a step-by-step methodology but also the underlying scientific rationale, empowering the researcher to adapt and troubleshoot these methods for their specific synthetic context.

I. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization: The Workhorse for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for the analysis of amino acids due to its robustness, sensitivity, and quantitative accuracy.[2] However, DAA, like other amino acids, lacks a strong chromophore, making direct UV detection challenging and insensitive. To overcome this limitation, pre-column derivatization is employed to attach a UV-active or fluorescent tag to the primary amine groups of DAA. O-phthaldialdehyde (OPA) is a favored derivatization reagent for primary amines, reacting rapidly to form highly fluorescent isoindole derivatives that can be detected with high sensitivity.[3][4][5]

Causality of Experimental Choices:
  • Pre-column vs. Post-column Derivatization: Pre-column derivatization is selected for its efficiency in reagent consumption and the ability to separate the derivatized analyte from excess reagent and byproducts prior to detection. This leads to cleaner baselines and improved sensitivity.

  • OPA as the Derivatization Reagent: OPA reacts specifically and rapidly with primary amines in the presence of a thiol, such as 3-mercaptopropionic acid, at room temperature.[4] This mild reaction condition is crucial to prevent the degradation of thermally labile components in the reaction mixture. The resulting isoindole derivative is highly fluorescent, enabling detection at very low concentrations.[6]

  • Reversed-Phase Chromatography: A C18 stationary phase is chosen for its versatility and ability to separate the relatively nonpolar OPA-derivatized DAA from polar starting materials and other reaction components. The hydrophobicity of the isoindole derivative allows for good retention and separation on a reversed-phase column.[3]

Experimental Workflow for HPLC Analysis of DAA

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Reaction Mixture Aliquot Quench Quench Reaction Sample->Quench Dilute Dilute with Mobile Phase A Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter Mix_Buffer Mix with Borate Buffer Filter->Mix_Buffer Add_OPA Add OPA/Thiol Reagent Mix_Buffer->Add_OPA Incubate Incubate (1-2 min) Add_OPA->Incubate Inject Inject onto C18 Column Incubate->Inject Separate Gradient Elution Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for HPLC analysis of DAA with pre-column OPA derivatization.

Detailed Protocol: HPLC-FLD Analysis of this compound

1. Reagent and Standard Preparation:

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of DAA and dissolve in 10 mL of 0.1 M HCl.

  • Calibration Standards: Prepare a series of calibration standards by diluting the DAA stock solution with 0.1 M HCl to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Borate Buffer (0.4 M, pH 10.4): Dissolve 24.7 g of boric acid in 1 L of deionized water and adjust the pH to 10.4 with 45% (w/v) KOH.

  • OPA Derivatization Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 50 µL of 3-mercaptopropionic acid and 11.2 mL of 0.4 M borate buffer (pH 10.4). This reagent is light-sensitive and should be prepared fresh daily.

  • Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10, v/v/v).

2. Sample Preparation:

  • Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., 900 µL of 0.1 M HCl) to stop the reaction.

  • Further dilute the quenched sample with Mobile Phase A to bring the expected DAA concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

3. Automated Pre-Column Derivatization and Injection (example using an autosampler): [3]

  • Draw 5 µL of Borate Buffer.

  • Draw 1 µL of the sample (or standard).

  • Mix in the needle (e.g., 5 cycles).

  • Draw 1 µL of OPA Derivatization Reagent.

  • Mix in the needle (e.g., 10 cycles).

  • Wait for 1 minute for the reaction to complete.

  • Inject the entire volume onto the HPLC system.

4. HPLC-FLD Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 25 mM Sodium Phosphate, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10)
Gradient 0-2 min: 5% B; 2-15 min: 5-50% B; 15-18 min: 50-100% B; 18-22 min: 100% B; 22-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm

5. Data Analysis:

  • Integrate the peak area of the derivatized DAA.

  • Construct a calibration curve by plotting the peak area versus the concentration of the DAA standards.

  • Determine the concentration of DAA in the reaction mixture sample from the calibration curve.

II. Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach for Volatile Derivatives

GC-MS offers excellent chromatographic resolution and structural confirmation through mass spectrometric detection. However, the high polarity and low volatility of DAA necessitate a derivatization step to make it amenable to GC analysis. Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines and carboxylic acids.[7] Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with these functional groups to form more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) derivatives.[2]

Causality of Experimental Choices:
  • Silylation with MTBSTFA: MTBSTFA is chosen over other silylating agents (e.g., BSTFA) because it forms TBDMS derivatives that are more stable and less susceptible to hydrolysis from trace moisture compared to trimethylsilyl (TMS) derivatives.[7] This enhanced stability is crucial for reproducible quantitative analysis.

  • Electron Ionization (EI) Mass Spectrometry: EI is a standard ionization technique in GC-MS that provides reproducible fragmentation patterns, creating a characteristic mass spectrum that can be used for library matching and structural confirmation of the DAA derivative.

  • Temperature Programming: A temperature-programmed GC oven is essential to elute the derivatized DAA and other reaction components with good peak shape and resolution.

Experimental Workflow for GC-MS Analysis of DAA

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Silylation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Reaction Mixture Aliquot Quench Quench Reaction Sample->Quench Dry Dry Down Sample Quench->Dry Add_Reagent Add MTBSTFA & Solvent Dry->Add_Reagent Heat Heat (e.g., 100°C for 2-4h) Add_Reagent->Heat Inject Inject onto GC Column Heat->Inject Separate Temperature Programmed Separation Inject->Separate Detect Mass Spectrometry (EI) Separate->Detect Integrate Extract Ion Chromatogram & Integrate Detect->Integrate Quantify Quantify using Internal Standard Integrate->Quantify

Caption: Workflow for GC-MS analysis of DAA after silylation with MTBSTFA.

Detailed Protocol: GC-MS Analysis of this compound

1. Reagent and Standard Preparation:

  • This compound Stock Solution (1 mg/mL): Prepare as described for the HPLC method.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Choose a suitable internal standard that is not present in the reaction mixture and derivatizes similarly to DAA (e.g., Norvaline). Dissolve 10 mg of the IS in 10 mL of 0.1 M HCl.

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

  • Solvent: Acetonitrile (anhydrous).

2. Sample Preparation and Derivatization:

  • To a 2 mL glass vial, add a known volume of the reaction mixture aliquot (e.g., 50 µL) and a known volume of the internal standard solution (e.g., 50 µL).

  • Evaporate the solvent to complete dryness under a stream of nitrogen gas. It is critical to remove all water as it will react with the silylating reagent.[7]

  • Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.

  • Cap the vial tightly and heat at 100 °C for 2-4 hours in a heating block or oven. The optimal time and temperature may need to be determined experimentally.[7]

  • Allow the vial to cool to room temperature before analysis.

3. GC-MS Conditions:

ParameterValue
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 10:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow (e.g., 1 mL/min)
Oven Program Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 300 °C; Hold: 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 50-650

4. Data Analysis:

  • Identify the retention time of the derivatized DAA and the internal standard.

  • Extract the ion chromatograms for a characteristic ion of the derivatized DAA and the IS.

  • Integrate the peak areas.

  • Calculate the response factor of DAA relative to the IS using a calibration curve prepared with known amounts of DAA and a fixed amount of IS.

  • Quantify the amount of DAA in the reaction mixture sample.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Non-Destructive, Direct Quantification Tool

Quantitative NMR (qNMR) is a powerful primary analytical method that allows for the direct measurement of an analyte in solution without the need for derivatization or analyte-specific calibration standards (when using an internal standard of known purity).[8][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, making it inherently quantitative.[10] For reaction monitoring of DAA, ¹H NMR can be used to track the disappearance of starting material signals and the appearance of product signals, including the unique methine proton of the DAA backbone.

Causality of Experimental Choices:
  • Internal Standard Method: The use of a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone) allows for accurate quantification without the need for a DAA reference standard of known purity. The internal standard should have signals that do not overlap with the analyte or other components in the reaction mixture.

  • Choice of Deuterated Solvent: The deuterated solvent must be able to dissolve all components of the reaction mixture and should not have signals that interfere with the analyte or internal standard signals. D₂O or DMSO-d₆ are common choices depending on the reaction solvent.

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T₁ relaxation time of the protons being quantified) is crucial to ensure complete relaxation of all nuclei between pulses, which is a prerequisite for accurate integration and quantification.

Experimental Workflow for qNMR Analysis of DAA

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Sample Reaction Mixture Aliquot Add_IS Add Internal Standard Sample->Add_IS Dissolve Dissolve in Deuterated Solvent Add_IS->Dissolve Acquire Acquire ¹H NMR Spectrum (with long relaxation delay) Dissolve->Acquire Process Process Spectrum (Phasing, Baseline Correction) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for quantitative NMR (qNMR) analysis of DAA.

Detailed Protocol: ¹H-qNMR Analysis of this compound

1. Materials and Reagents:

  • Internal Standard (IS): A certified reference material with known purity (e.g., Maleic Acid).

  • Deuterated Solvent: Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆), chosen based on the solubility of the reaction components.

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard into an NMR tube.

  • Withdraw a precise volume or weight of the reaction mixture and add it to the NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the internal standard and the reaction mixture components.

  • Vortex the NMR tube to ensure a homogeneous solution.

3. NMR Acquisition Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Nucleus ¹H
Pulse Program Standard single pulse (e.g., zg30)
Number of Scans 16 or higher (for good signal-to-noise)
Relaxation Delay (d1) ≥ 30 seconds (or 5 x T₁ of the slowest relaxing proton)
Acquisition Time (aq) ≥ 3 seconds
Temperature 298 K

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Identify a well-resolved signal for DAA (e.g., the α-proton) and a well-resolved signal for the internal standard.

  • Carefully integrate the selected signals for both the DAA analyte (I_analyte) and the internal standard (I_IS).

  • Calculate the concentration of DAA using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS * P_IS / MW_IS) * (MW_analyte / V_sample)

    Where:

    • C_analyte = Concentration of DAA

    • I = Integral value

    • N = Number of protons for the integrated signal

    • m_IS = mass of the internal standard

    • P_IS = Purity of the internal standard

    • MW = Molecular weight

    • V_sample = Volume of the reaction mixture aliquot

IV. Method Validation and System Suitability

For all the described methods, proper validation is essential to ensure the reliability of the results. Key validation parameters, as per ICH guidelines, should be assessed:[11][12][13]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components (e.g., starting materials, byproducts, degradants). This is often demonstrated by analyzing placebo (blank) reaction mixtures and stressed samples.[14]

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

V. Concluding Remarks for the Practicing Scientist

The choice of analytical methodology for monitoring this compound in reaction mixtures is contingent upon the specific requirements of the study. HPLC with pre-column derivatization offers a superb balance of sensitivity, speed, and quantitative rigor, making it ideal for routine reaction monitoring and high-throughput screening. GC-MS provides unparalleled separation efficiency and definitive structural confirmation, which is invaluable for identifying impurities and byproducts. qNMR stands as a powerful, non-destructive technique that offers direct quantification without the need for derivatization, making it an excellent tool for in-situ reaction monitoring and for obtaining primary ratio data.

By understanding the principles and applying the detailed protocols provided in this guide, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to gain critical insights into their synthetic processes, ultimately leading to more efficient, robust, and well-controlled chemical transformations.

References

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). National Institutes of Health. [Link]

  • Derivatization Methods in GC and GC/MS. (n.d.). IntechOpen. [Link]

  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. (2022). MDPI. [Link]

  • A HPLC method with UV detection for analysing of 2,6-diaminopimelic acid in rumen bacteria and intestinal digesta. (2009). ResearchGate. [Link]

  • Derivatization and chromatographic behavior of the o-phthaldialdehyde amino acid derivatives obtained with various SH-group-containing additives. (2018). ResearchGate. [Link]

  • Copper(II) complexes of diamino-diamido-type ligands as chiral eluents in the enantiomeric separation of D,L-dansylamino acids by reversed-phase high-performance liquid chromatography. (1990). PubMed. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2013). OMICS International. [Link]

  • Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. (2021). ACS Omega. [Link]

  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. (2014). ResearchGate. [Link]

  • Aqueous-phase quantitative NMR determination of amino acid enantiomer ratio by 13C-NMR using chiral neodymium shift reagent. (2007). PubMed. [Link]

  • Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. (1985). Analytical Chemistry. [Link]

  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Validation of Amino Acid Analysis Methods. (2003). ResearchGate. [Link]

  • [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. (2004). PubMed. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2021). MDPI. [Link]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. (2012). National Institutes of Health. [Link]

  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2022). [Link]

  • Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. (2018). National Institutes of Health. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? (2013). ResearchGate. [Link]

  • Chemistry CHIRAL SEPARATION OF (2S,9S)-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND (2R,9R). (2023). ResearchGate. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. (2022). Diva-Portal.org. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2018). Chromatography Online. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. (n.d.). MOST Wiedzy. [Link]

  • Quantitative NMR Spectroscopy. (2017). [Link]

  • Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F. (2014). SciSpace. [Link]

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  • O-PHTHALALDEHYDE AS A DERIV ATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. (n.d.). PJSIR. [Link]

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Application Notes & Protocols: The Strategic Use of Diaminoacetic Acid Derivatives in the Synthesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Heterocyclic Synthesis with Diaminoacetic Acid Derivatives

In the landscape of synthetic organic chemistry, the quest for novel molecular frameworks, particularly for applications in drug discovery and materials science, is perpetual. Nitrogen-containing heterocycles are a cornerstone of this pursuit, forming the structural core of countless pharmaceuticals and functional materials.[1] this compound and its derivatives are emerging as highly versatile, yet underexplored, building blocks for constructing complex polyheterocyclic systems.[2]

While simple amino acids have long been staples in heterocyclic synthesis, the unique geminal diamine motif inherent to the this compound backbone offers a distinct strategic advantage. It provides a scaffold primed for the convergent synthesis of intricate, often caged, molecular architectures. These structures are of particular interest in the development of high-energy materials and novel therapeutic agents where three-dimensional complexity is paramount.[3]

This guide moves beyond a simple recitation of procedures. It delves into the mechanistic rationale behind the synthesis of key this compound derivatives and outlines their strategic application in the planned synthesis of advanced polyheterocyclic compounds. We will explore the critical parameters that govern these transformations, providing researchers with the foundational knowledge to adapt and innovate upon these powerful synthetic tools.

Core Synthesis: Accessing this compound Scaffolds

The most prevalent and robust method for preparing N,N'-disubstituted this compound derivatives does not start with the parent acid itself, but rather constructs the core (R-NH)-CH-(NH-R) motif through a convergent acid-catalyzed condensation. The primary reactants are glyoxylic acid (or its esters) and two equivalents of a carboxamide or sulfonamide.[2][3][4] This transformation is the gateway to accessing the scaffolds needed for subsequent heterocycle formation.

Mechanistic Rationale: The "Why" Behind the Method

The success of this condensation hinges on the careful selection of an acid catalyst. The catalyst's role is twofold: first, to activate the carbonyl group of glyoxylic acid towards nucleophilic attack by the amide nitrogen, and second, to facilitate the dehydration steps that drive the reaction to completion. Both protic acids, such as p-toluenesulfonic acid (PTSA), and Lewis acids can be employed.[2][3]

Recent studies have demonstrated that elemental iodine (I₂) can serve as a superior catalyst for this condensation, in many cases providing higher yields than traditional PTSA.[4] This is attributed to iodine's ability to act as a mild Lewis acid, effectively activating the carbonyl group while minimizing side reactions like the hydrolysis of sensitive carboxamides, a significant issue under strongly acidic aqueous conditions.[2][4]

The choice of solvent is also critical. Aprotic solvents such as toluene or xylene are often preferred, as they allow for the azeotropic removal of water using a Dean-Stark apparatus, thereby shifting the reaction equilibrium towards the desired product.[2][3] The basicity and steric bulk of the starting amide also influence the reaction's efficiency, with less-hindered and moderately basic amides generally providing better outcomes.[3]

G glyoxylic_acid Glyoxylic Acid or Ester activated_carbonyl Activated Carbonyl Intermediate glyoxylic_acid->activated_carbonyl Activation amide 2x Amide (R-CONH₂) carbinolamine Carbinolamine Intermediate amide->carbinolamine 1st Nucleophilic Attack product N,N'-Diacyl This compound Derivative amide->product catalyst Acid Catalyst (e.g., PTSA, I₂) catalyst->activated_carbonyl activated_carbonyl->carbinolamine imine N-Acyl Imine Intermediate carbinolamine->imine - H₂O imine->product 2nd Nucleophilic Attack (Amide)

Figure 1: General workflow for the acid-catalyzed synthesis of N,N'-diacyl this compound derivatives.

Application Protocol 1: Synthesis of Ethyl 2,2-bis(acetamido)acetate

This protocol details a representative synthesis of a key this compound derivative using elemental iodine as the catalyst.

Materials and Equipment
  • Ethyl glyoxylate (50% solution in toluene)

  • Acetamide

  • Elemental Iodine (I₂)

  • Toluene

  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (2 equiv.) and toluene (100 mL).

  • Reagent Addition: Add ethyl glyoxylate (1 equiv., 50% solution in toluene) to the flask.

  • Catalyst Introduction: Add elemental iodine (0.1 equiv.) to the reaction mixture. The mixture will likely turn a brown or purple color.

  • Azeotropic Distillation: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours, or when no more water is collected.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, collect the solid product by vacuum filtration.

    • If no precipitate forms, concentrate the toluene solution under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ethyl 2,2-bis(acetamido)acetate.

Expected Yields & Catalyst Comparison

The choice of catalyst significantly impacts the reaction yield. As demonstrated in studies, elemental iodine often provides a marked improvement over the more traditional p-toluenesulfonic acid (PTSA).[4]

Starting AmideCatalystSolventTemperature (°C)Typical Yield (%)
AcetamidePTSATolueneReflux~50-60%
AcetamideIodineTolueneReflux>70%
PropionamideIodineTolueneReflux~75%
Mesyl amideIodineTolueneReflux~85-90%

Data synthesized from findings reported in ACS Omega, 2021.[2][4]

Strategic Application: A Pathway to Polyheterocyclic Cage Compounds

The true synthetic power of N,N'-diacyl this compound derivatives lies in their potential as precursors for complex, polyheterocyclic cage molecules.[2] These cage compounds are sought after in fields like high-energy materials. The synthetic strategy involves a proposed multi-step sequence that leverages the pre-installed nitrogen atoms and the transformable carboxyl group.

The core strategy is as follows:

  • Transfunctionalization: The ester or carboxyl group of the this compound derivative is converted into a primary amino group. This is typically achieved through classic name reactions like the Curtius, Hofmann, or Schmidt rearrangements.[3]

  • Cyclization/Condensation: The newly formed triamine intermediate is then reacted with a suitable dicarbonyl compound, often an aldehyde like formaldehyde or glyoxal, to induce a cascade of cyclizations, forming the final cage structure.[2]

G start N,N'-Diacyl This compound Derivative rearrangement Curtius, Hofmann, or Schmidt Rearrangement start->rearrangement Transfunctionalization of COOR group intermediate Triamine Intermediate rearrangement->intermediate cyclization Condensation & Intramolecular Cyclization intermediate->cyclization aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->cyclization product Polyheterocyclic Cage Compound cyclization->product Formation of Cage Structure

Sources

Application Notes & Protocols: Metal Complexes of Diaminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry, Catalysis, and Materials Science

Foreword: Unlocking the Potential of a Versatile Ligand

Diaminoacetic acid (DAA), a geminal diamine-substituted carboxylic acid, presents a unique and largely unexplored scaffold for the design of novel metal complexes. Its structural motif, featuring two nitrogen donors and one oxygen donor in close proximity, suggests a strong potential for chelation, leading to thermodynamically stable and kinetically inert metal complexes. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound metal complexes, offering both foundational knowledge and actionable protocols for researchers venturing into this promising area. While direct literature on DAA-metal complexes is nascent, the principles established for other amino acid and diamine complexes provide a robust framework for exploration.

The this compound Ligand: A Structural and Coordination Perspective

This compound is unique among amino acids due to the presence of two amine groups attached to the alpha-carbon. This configuration has profound implications for its coordination chemistry.

  • Tridentate Chelation: The most probable coordination mode for the diaminoacetate anion is as a tridentate N,N',O-donor ligand. This forms a stable five-membered and a four-membered chelate ring with a metal ion. The formation of multiple chelate rings, known as the "chelate effect," significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

  • Bridging Capabilities: Depending on the reaction stoichiometry and the coordination geometry of the metal ion, the diaminoacetate ligand could also act as a bridging ligand, leading to the formation of polynuclear complexes or coordination polymers. This opens avenues for the development of novel materials with interesting magnetic or porous properties.

Diagram: Coordination Modes of this compound

G cluster_0 Tridentate Chelation cluster_1 Bridging Coordination M M N1 NH2 M->N1 N2 NH2 M->N2 O O M->O C_alpha N1->C_alpha N2->C_alpha C_O C=O C_alpha->C_O C_O->O M1 M1 N1_b NH2 M1->N1_b O_b O M1->O_b M2 M2 N2_b NH2 M2->N2_b C_alpha_b N1_b->C_alpha_b N2_b->C_alpha_b C_O_b C=O C_alpha_b->C_O_b C_O_b->O_b

Caption: Potential coordination modes of the diaminoacetate ligand.

Synthesis of this compound Metal Complexes: A General Protocol

The synthesis of metal complexes with amino acids typically involves the reaction of a metal salt with the amino acid in a suitable solvent, often with the addition of a base to deprotonate the carboxylic acid and/or the amino groups.[1]

Protocol 2.1: Synthesis of a Generic [M(DAA)₂] Complex

This protocol describes a general method for the synthesis of a neutral bis(diaminoacetato)metal(II) complex.

Materials:

  • This compound hydrochloride (DAA·HCl)

  • Metal(II) chloride (e.g., CuCl₂, CoCl₂, NiCl₂)

  • Sodium hydroxide (NaOH)

  • Distilled or deionized water

  • Methanol

Procedure:

  • Ligand Preparation: Dissolve 2 mmol of this compound hydrochloride in 20 mL of distilled water.

  • Deprotonation: Slowly add a 1 M solution of NaOH dropwise while stirring until a pH of 8-10 is reached. This deprotonates the carboxylic acid and one of the ammonium groups.

  • Metal Salt Addition: In a separate beaker, dissolve 1 mmol of the metal(II) chloride salt in a minimal amount of distilled water (e.g., 5 mL).

  • Complexation: Add the metal salt solution dropwise to the deprotonated this compound solution with vigorous stirring. A color change and/or the formation of a precipitate should be observed.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation: Collect the precipitate by vacuum filtration and wash it several times with cold distilled water, followed by a small amount of cold methanol to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (e.g., 50 °C).

Causality Behind Experimental Choices:

  • pH Adjustment: The addition of NaOH is crucial to deprotonate the ligand, making the carboxylate and amino groups available for coordination to the metal ion.[1] The chosen pH range ensures the formation of the desired complex while minimizing the formation of metal hydroxides.

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is used to favor the formation of a neutral [M(DAA)₂] complex, where the charges of the metal(II) ion and the two monoanionic diaminoacetate ligands are balanced.

  • Washing: Washing with water removes soluble inorganic salts (like NaCl), and the subsequent methanol wash helps to remove any residual organic impurities and aids in drying.

Characterization of this compound Metal Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical techniques should be employed.[2][3]

Technique Purpose Expected Observations for [M(DAA)₂]
Elemental Analysis (CHN) To determine the empirical formula and assess purity.The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula.
Infrared (IR) Spectroscopy To identify the coordination of the ligand to the metal ion.A shift in the stretching frequencies of the -NH₂ and -COO⁻ groups upon coordination. The characteristic C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) will be absent, replaced by asymmetric and symmetric stretches of the coordinated carboxylate group at lower wavenumbers.[2]
UV-Visible Spectroscopy To study the electronic transitions and coordination geometry.For transition metal complexes, d-d electronic transitions will appear in the visible region, providing information about the coordination environment of the metal ion (e.g., octahedral, tetrahedral).
Magnetic Susceptibility To determine the number of unpaired electrons and infer the geometry.The measured magnetic moment can distinguish between high-spin and low-spin complexes and help in assigning the correct geometry (e.g., octahedral vs. square planar for Ni(II)).[4]
Thermogravimetric Analysis (TGA) To study the thermal stability and the presence of coordinated or lattice water molecules.The TGA curve will show weight loss at specific temperatures corresponding to the loss of water molecules and the decomposition of the organic ligand.[5]

Applications of this compound Metal Complexes

The unique structural features of DAA suggest that its metal complexes could find applications in various fields, particularly in medicine and catalysis.[6][7]

Medicinal Applications: Novel Antimicrobial and Anticancer Agents

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[8] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.[8]

Potential Mechanisms of Action:

  • DNA Interaction: The planar components and the overall geometry of the complexes could allow for intercalation or covalent binding to DNA, disrupting DNA replication and transcription in cancer cells.[8]

  • Enzyme Inhibition: The metal center can act as a Lewis acid, interacting with active sites of essential enzymes in pathogens or cancer cells, leading to their inhibition.

  • Reactive Oxygen Species (ROS) Generation: Some transition metal complexes can catalyze the production of ROS, which can induce oxidative stress and apoptosis in target cells.

Protocol 4.1.1: In Vitro Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol provides a standard method for the preliminary screening of the antimicrobial activity of the synthesized complexes.[9]

Materials:

  • Synthesized metal complexes of DAA

  • Nutrient agar plates

  • Cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli)

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test bacteria in sterile saline solution, adjusted to a McFarland standard of 0.5.

  • Plate Preparation: Spread the bacterial inoculum evenly over the surface of the nutrient agar plates.

  • Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Sample Loading: Prepare solutions of the synthesized complexes in DMSO (e.g., 1 mg/mL). Add a fixed volume (e.g., 100 µL) of each solution to a separate well.

  • Controls: Use DMSO as a negative control and a standard antibiotic (e.g., ciprofloxacin) as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Self-Validation: The inclusion of both positive and negative controls is essential for validating the results. The positive control ensures that the assay is working correctly, while the negative control confirms that the solvent (DMSO) does not have any intrinsic antimicrobial activity.

Diagram: Workflow for Antimicrobial Screening

G A Prepare Bacterial Inoculum B Inoculate Agar Plates A->B C Create Wells in Agar B->C E Load Wells with Samples and Controls C->E D Prepare Solutions of DAA Complexes D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G

Sources

Application Notes and Protocols for Creating Constrained Peptides Using Diaminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

Linear peptides, while offering significant therapeutic potential, are often hampered by their inherent flexibility, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. Constraining a peptide's conformation can overcome these limitations, enhancing its biological activity and stability.[1] A variety of methods exist for peptide cyclization, a common strategy to introduce conformational rigidity.[2] This guide focuses on a versatile and efficient approach: the use of the non-proteinogenic amino acid, diaminoacetic acid (DAA), to create well-defined cyclic peptide structures.

This compound, with its two amino groups, provides a unique scaffold for intramolecular cyclization. By orthogonally protecting the two amino functionalities, one can be utilized for standard peptide chain elongation via solid-phase peptide synthesis (SPPS), while the other serves as a handle for subsequent cyclization. This approach allows for the creation of side-chain-to-side-chain or side-chain-to-terminus cyclic peptides with precise control over the ring size and conformation. Such constrained peptides often exhibit improved binding affinity, increased resistance to enzymatic degradation, and enhanced cell permeability, making them attractive candidates for drug discovery and development.[3]

Chemical Principles and Strategy

The core of this technique lies in the use of an Fmoc-protected DAA monomer where the side-chain amino group is protected by an orthogonal protecting group, such as Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl). This allows for the selective deprotection of the side-chain amino group on the solid support after the linear peptide has been assembled. The newly liberated amine can then react with an activated carboxylic acid, either from the C-terminus of the peptide or from the side chain of an acidic amino acid (e.g., Aspartic acid or Glutamic acid), to form a stable amide bond, thus closing the cyclic structure.[4]

The choice of orthogonal protecting group is critical. The Alloc group, for instance, is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage, but can be selectively removed on-resin using a palladium catalyst.[5] This orthogonality is the key to the successful synthesis of DAA-constrained peptides.

Experimental Workflows

Workflow Overview

The overall workflow for creating constrained peptides using this compound can be summarized in the following key stages:

  • Synthesis of Orthogonally Protected Fmoc-DAA Monomer: Preparation of the key building block.

  • Solid-Phase Peptide Synthesis (SPPS): Assembly of the linear peptide incorporating the DAA monomer.

  • On-Resin Deprotection of the DAA Side Chain: Selective removal of the orthogonal protecting group.

  • On-Resin Intramolecular Cyclization: Formation of the cyclic peptide.

  • Cleavage and Deprotection: Release of the constrained peptide from the solid support.

  • Purification and Analysis: Isolation and characterization of the final product.

G cluster_0 Preparation cluster_1 On-Resin Synthesis cluster_2 Downstream Processing Synthesis of Fmoc-DAA Monomer Synthesis of Fmoc-DAA Monomer SPPS SPPS Synthesis of Fmoc-DAA Monomer->SPPS Side-Chain Deprotection Side-Chain Deprotection SPPS->Side-Chain Deprotection Intramolecular Cyclization Intramolecular Cyclization Side-Chain Deprotection->Intramolecular Cyclization Cleavage & Deprotection Cleavage & Deprotection Intramolecular Cyclization->Cleavage & Deprotection Purification & Analysis Purification & Analysis Cleavage & Deprotection->Purification & Analysis

Caption: Overall workflow for DAA-mediated peptide constraint.

Detailed Protocols

Protocol 1: Synthesis of Fmoc-N-(α)-(Alloc)-N-(α)-glycine

This protocol describes a representative synthesis of an orthogonally protected DAA monomer.

Materials:

  • N-(2-Aminoethyl)glycine

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Allyl chloroformate (Alloc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

Procedure:

  • Fmoc Protection of N-(2-Aminoethyl)glycine: Dissolve N-(2-aminoethyl)glycine in a 10% aqueous solution of sodium bicarbonate. Add a solution of Fmoc-OSu in dioxane dropwise while stirring vigorously at room temperature. The reaction progress can be monitored by TLC. Once the starting material is consumed, acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Alloc Protection: The crude Fmoc-protected intermediate is then dissolved in a suitable solvent like dichloromethane. To this solution, add a base such as diisopropylethylamine (DIPEA) followed by the dropwise addition of allyl chloroformate at 0°C. Allow the reaction to warm to room temperature and stir until completion.

  • Purification: The final product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Note: The synthesis of custom amino acid derivatives can be complex and may require significant optimization. It is recommended to consult specialized literature for detailed procedures.[6]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the manual Fmoc-SPPS of a linear peptide containing the DAA monomer.[7]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N-(α)-(Alloc)-N-(α)-glycine

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • HCTU (or other suitable coupling reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for at least 1 hour.[7]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 7 minutes. Repeat this step once. Wash the resin thoroughly with DMF (5 times).[7]

  • Amino Acid Coupling: In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a Kaiser test.[7]

  • Washing: After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating the Fmoc-N-(α)-(Alloc)-N-(α)-glycine at the desired position.

G Start Start Fmoc Deprotection Fmoc Deprotection Start->Fmoc Deprotection Amino Acid Coupling Amino Acid Coupling Fmoc Deprotection->Amino Acid Coupling Wash Wash Amino Acid Coupling->Wash Wash->Fmoc Deprotection Next Amino Acid End End Wash->End Final Amino Acid

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 3: On-Resin Deprotection of the Alloc Group

This protocol describes the selective removal of the Alloc protecting group from the DAA side chain.[5][8]

Materials:

  • Peptide-resin

  • Dichloromethane (DCM)

  • Phenylsilane (PhSiH₃)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and PhSiH₃ (15 eq.) in DCM.

  • Alloc Removal: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30-60 minutes at room temperature.[8] The reaction can be repeated to ensure complete deprotection.

  • Washing: Wash the resin thoroughly with DCM (5 times) and DMF (5 times) to remove all traces of the palladium catalyst and scavenger.

Protocol 4: On-Resin Intramolecular Cyclization

This protocol describes the formation of the cyclic peptide via an intramolecular amide bond.[9]

Materials:

  • Peptide-resin with deprotected DAA side chain

  • DMF

  • PyAOP (or other suitable coupling reagent)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

  • N-Methylmorpholine (NMM) or DIPEA

Procedure:

  • Activation: In a separate vial, dissolve PyAOP (5 eq.) and HOAt (5 eq.) in DMF.

  • Cyclization: Add the activating solution to the resin, followed by the addition of NMM (10 eq.). Agitate the reaction mixture at room temperature for 3-6 hours.[8] The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).

G cluster_0 Linear Peptide on Resin cluster_1 Cyclization Steps cluster_2 Cyclic Peptide on Resin LinearPeptide Linear Peptide (DAA side chain protected) Deprotection Side-Chain Deprotection LinearPeptide->Deprotection Activation Carboxyl Activation Deprotection->Activation Cyclization Intramolecular Amide Bond Formation Activation->Cyclization CyclicPeptide Cyclic Peptide (Constrained) Cyclization->CyclicPeptide

Caption: Key steps in the on-resin cyclization process.

Protocol 5: Cleavage, Deprotection, and Purification

This protocol describes the final steps to obtain the purified constrained peptide.

Materials:

  • Cyclic peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

  • HPLC system with a C18 column

  • Acetonitrile

  • Mass spectrometer

Procedure:

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Data Presentation and Analysis

ParameterExpected Value/RangeAnalytical Method
Purity of Linear Peptide>90%Analytical HPLC
Mass of Linear PeptideTheoretical Mass ± 1 DaMass Spectrometry
Purity of Cyclic Peptide>95% (after purification)Analytical HPLC
Mass of Cyclic PeptideTheoretical Mass ± 1 DaMass Spectrometry

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete coupling of DAA monomerSteric hindrance of the DAA monomer.Use a more powerful coupling reagent (e.g., HATU). Extend the coupling time. Double couple the DAA monomer.
Incomplete Alloc deprotectionInactive palladium catalyst. Insufficient scavenger.Use fresh Pd(PPh₃)₄. Ensure an inert atmosphere. Increase the amount of phenylsilane. Repeat the deprotection step.
Low cyclization yieldUnfavorable peptide conformation. Inefficient activation.Introduce a turn-inducing residue (e.g., Proline) near the cyclization site. Use a different coupling reagent (e.g., PyBOP). Optimize the reaction time and temperature.
Presence of oligomersHigh resin loading. Intermolecular reactions.Use a resin with a lower substitution level. Perform the cyclization at a higher dilution if done in solution (on-resin cyclization minimizes this).
Epimerization during synthesisBase-catalyzed side reaction.Use a milder base for coupling or a base-free coupling protocol for sensitive residues.[10]

Applications and Future Perspectives

The use of this compound to create constrained peptides has significant implications for drug discovery. These conformationally defined molecules can serve as potent and selective modulators of protein-protein interactions, which are implicated in a wide range of diseases.[11] For example, cyclic peptides have shown promise as antimicrobial agents, enzyme inhibitors, and receptor agonists/antagonists.[3][12] The ability to fine-tune the ring size and conformation by strategically placing the DAA residue within the peptide sequence allows for the systematic exploration of structure-activity relationships.

Future developments in this field may include the synthesis of novel DAA derivatives with different orthogonal protecting groups, enabling more complex cyclization strategies. Furthermore, the combination of DAA-mediated cyclization with other peptide modification techniques, such as stapling or the incorporation of other non-proteinogenic amino acids, could lead to the development of a new generation of highly potent and specific peptide therapeutics.

References

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Schiller, P. W., et al. (1985). Synthesis of side-chain to side-chain cyclized peptide analogs on solid supports. International Journal of Peptide and Protein Research, 25(2), 171-177.
  • Verma, S., & Kumar, S. (2017). Amide Bond Activation of Biological Molecules. Accounts of Chemical Research, 50(11), 2824-2834.
  • Li, Y., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters, 26(1), 136-141.
  • Suga, H. (2004). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Journal of the Korean Chemical Society, 48(5), 431-438.
  • Royal Society of Chemistry. (n.d.).
  • Ghosh, A. K., et al. (2001). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 66(26), 9091-9096.
  • Kamber, B., et al. (1980). On-resin peptide cyclization. Helvetica Chimica Acta, 63(4), 899-915.
  • Unknown. (n.d.). Synthesis method of amino-protecting glycine dipeptidase derivant.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1144 - Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. AAPPTec.
  • Mr Murray-Green Chemistry Tutorials. (2016, May 9).
  • Horton, D. A., Lewis, G. T., & Obkirchner, M. (2003). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Chemical Reviews, 103(3), 893-958.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • De Marco, R., & Gago, F. (2017). An Open-flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. Organic & Biomolecular Chemistry, 15(43), 9136-9140.
  • Craik, D. J. (2006). Discovery and applications of naturally occurring cyclic peptides. Current Opinion in Chemical Biology, 10(3), 234-242.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Biotage. (n.d.).
  • Zeitler, K., & Steglich, W. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. The Journal of Organic Chemistry, 69(18), 6134-6136.
  • Barde, A., & Brik, A. (2019). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 10(1), 18-24.
  • Korhonen, H., & Pihlanto, A. (2006). Bioactive peptides: production and functionality.
  • ResearchGate. (2018, August 10). 8 alloc deprotection in solid phase synthesis?
  • Albericio, F., & Carpino, L. A. (1997). Developments in peptide and amide synthesis. Trends in Biotechnology, 15(4), 136-142.
  • Gondry, M., & Belin, P. (2019). Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. Molecules, 24(3), 543.
  • Merrifield, R. B. (1986). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 39(5), 715-727.
  • Stanway, S. J., & Procter, D. J. (2006). Synthesis of orthogonally protected biaryl amino acid derivatives. Organic & Biomolecular Chemistry, 4(19), 3564-3566.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504.

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Troubleshooting & Optimization

troubleshooting low yield in diaminoacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diaminoacetic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic protocols. Here, we address common issues, particularly those leading to low yields, in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound derivatives, commonly prepared via the acid-catalyzed condensation of glyoxylic acid (or its esters) with amides, can stem from various factors. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My reaction yield is consistently low. Where should I start my investigation?

A low yield can be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, and the presence of side reactions. A logical troubleshooting workflow can help pinpoint the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Purity of Starting Materials (Glyoxylic Acid, Amide, Solvent) Start->Check_Reagents Reaction_Conditions Optimize Reaction Conditions (Catalyst, Temperature, Time) Check_Reagents->Reaction_Conditions Reagents OK Side_Reactions Investigate Potential Side Reactions Reaction_Conditions->Side_Reactions Conditions Optimized Workup_Purification Evaluate Workup and Purification Steps Side_Reactions->Workup_Purification Side Reactions Minimized Solution Improved Yield Workup_Purification->Solution Purification Optimized

Caption: A stepwise approach to troubleshooting low yields in this compound synthesis.

Start by systematically evaluating each stage of your process as outlined in the diagram above.

Q2: Could the purity of my starting materials be the cause of low yield?

Absolutely. The purity of glyoxylic acid, the chosen amide, and the solvent is critical for a successful synthesis.

  • Glyoxylic Acid: This starting material can be prone to polymerization or oxidation. Ensure you are using a high-purity grade.

  • Amide: The stability and basicity of the amide are crucial. For instance, formamide can be unstable under certain condensation conditions, leading to decomposition and the formation of resinous byproducts[1][2]. The basicity of the amide also influences the reaction rate and catalyst efficiency[1][3].

  • Solvent: The presence of water in your solvent can inhibit the reaction, as the condensation produces water as a byproduct. Using anhydrous solvents and techniques to remove water during the reaction is recommended.

Q3: I suspect my reaction conditions are not optimal. How can I improve them?

Optimizing reaction conditions is a key step to improving your yield. Consider the following factors:

  • Catalyst Selection: The choice of acid catalyst significantly impacts the reaction outcome. While p-toluenesulfonic acid (PTSA) is commonly used, elemental iodine (I₂) has been shown to be a superior catalyst in many cases, leading to higher yields and reduced resinification[1][3]. However, in some instances, an excess of iodine can promote side reactions and decrease the yield of specific products[1][2].

  • Reaction Temperature and Solvent: The reaction is typically performed at reflux. The choice of solvent determines the reaction temperature. Solvents with higher boiling points, such as toluene or xylene, have been found to give better results in terms of reaction time and yield compared to lower-boiling solvents like chloroform, acetone, or benzene[1].

  • Water Removal: The condensation reaction between glyoxylic acid and an amide produces water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the product, thus increasing the yield. The use of a Dean-Stark apparatus is highly effective for this purpose[4][5][6].

Q4: What are the common side reactions, and how can I minimize them?

Several side reactions can compete with your desired condensation and lower the yield.

  • Amide Hydrolysis: Under strongly acidic conditions, particularly in the presence of water, the amide starting material can hydrolyze back to the corresponding carboxylic acid and amine[1][7]. This is especially problematic with less stable amides like formamide[3]. Using a milder catalyst like elemental iodine or ensuring anhydrous conditions can mitigate this[1][3].

  • Resinification: The formation of dark, tar-like substances, or resinification, is a common issue, particularly with PTSA as a catalyst[1]. Elemental iodine has been reported to produce fewer resinification byproducts[1][2].

  • Instability of Starting Materials: As mentioned, some amides, like formamide, are inherently unstable under the reaction conditions and can decompose[1][2]. If you are using an unstable amide, consider exploring alternative synthetic routes or milder reaction conditions.

The mechanism of acid-catalyzed amide hydrolysis, a key side reaction, is depicted below.

Amide_Hydrolysis Amide Amide Protonated_Amide Protonated Amide (Activated Carbonyl) Amide->Protonated_Amide + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H2O Carboxylic_Acid Carboxylic Acid Tetrahedral_Intermediate->Carboxylic_Acid - H+ Amine Amine Tetrahedral_Intermediate->Amine - H+

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

Q5: I have a crude product, but I'm losing a significant amount during purification. What can I do?

Loss of product during workup and purification is a common challenge.

  • Extraction: Ensure you are using the appropriate solvents and pH adjustments during aqueous workups to minimize the loss of your product, especially if it has some water solubility.

  • Crystallization: If your product is a solid, optimizing the crystallization solvent system can significantly improve recovery.

  • Chromatography: For non-crystalline products or to remove persistent impurities, column chromatography is often necessary. Careful selection of the stationary and mobile phases is key to good separation and recovery.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound derivatives?

The most common method is the acid-catalyzed condensation of glyoxylic acid or its esters with carboxamides or substituted sulfonamides[1]. The general reaction scheme is as follows:

Diaminoacetic_Acid_Synthesis cluster_products Products Glyoxylic_Acid Glyoxylic Acid (or ester) Diaminoacetic_Acid This compound Derivative Glyoxylic_Acid->Diaminoacetic_Acid + Amide 2x Amide Amide->Diaminoacetic_Acid Water Water Diaminoacetic_Acid->Water +

Caption: General reaction scheme for the synthesis of this compound derivatives.

This reaction is typically performed in a solvent like toluene at reflux, often with the use of a Dean-Stark trap to remove the water byproduct[1].

Q2: How does the basicity of the amide affect the reaction?

The basicity of the amide starting material plays a significant role in the condensation process[1].

  • Low-Basicity Amides: Amides with lower basicity may react more slowly, especially in the absence of a catalyst.

  • High-Basicity Amides: More basic amides generally react more readily. However, the choice of catalyst and its concentration may need to be adjusted based on the amide's basicity to avoid side reactions[3].

The table below summarizes the influence of different catalysts on the yield of this compound derivatives with amides of varying basicity, based on data from Paromov and Sysolyatin (2021)[1].

Amide (Increasing Basicity)CatalystYield (%)
AcetamidePTSA~57%
AcetamideI₂~78%
PropionamidePTSA~71%
PropionamideI₂~71%
IsobutyramidePTSA~71%
IsobutyramideI₂~64%
PyvalamidePTSA~77%
PyvalamideI₂~78%

Yields are approximate and depend on specific reaction conditions.

Q3: What are the recommended analytical techniques for characterizing my product?

A combination of analytical methods is recommended to confirm the structure and purity of your synthesized this compound derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups such as C=O (carbonyl) and N-H (amine/amide) stretches.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are valuable for assessing purity and monitoring reaction progress[8].

Q4: Can I perform this synthesis without a catalyst?

Yes, the uncatalyzed condensation can proceed, particularly with more basic amides. However, the reaction times are generally longer, and the yields are often lower compared to the catalyzed reaction[1]. For instance, autocatalytic condensation of some amides with glyoxylic acid in refluxing toluene for 6 hours resulted in yields of 61-68%[1].

Q5: What is the role of a Dean-Stark trap in this synthesis?

A Dean-Stark apparatus is used to continuously remove water from the reaction mixture[4][5][6]. The reaction is typically run in a solvent that forms an azeotrope with water (e.g., toluene). The vapor of the azeotrope condenses in the reflux condenser and collects in the graduated tube of the Dean-Stark trap. Since water is denser than toluene, it separates and collects at the bottom of the trap, while the toluene overflows and returns to the reaction flask. This removal of water shifts the reaction equilibrium towards the products, leading to a higher yield[4][9].

Experimental Protocols

General Procedure for the Synthesis of a this compound Derivative using Iodine Catalysis

This protocol is adapted from the work of Paromov and Sysolyatin (2021)[1].

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add glyoxylic acid (1 equivalent), the desired amide (2 equivalents), and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of elemental iodine (I₂) (typically 0.2-0.5 wt%).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. Collect the water generated in the Dean-Stark trap.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

References

  • Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ACS Omega, 6(51), 35837–35845. [Link]

  • Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. National Center for Biotechnology Information. [Link]

  • Joshua, I. I., et al. (2024). Challenges and Solutions in D-Amino Acid Production Methods. ResearchGate. [Link]

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. Retrieved from [Link]

  • Nguyen, T. A., et al. (2024). Optimization of the synthesis parameters and analysis of characteristics of 1,1-diamino-2,2-dinitroethylene. Journal of Military Science and Technology. [Link]

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  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Paromov, A. E., & Sysolyatin, S. V. (2021). Synthesis of this compound Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. ResearchGate. [Link]

  • Smith, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. [YouTube video]. Retrieved from [Link]

  • PubMed. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Retrieved from [Link]

  • PubMed. (2020). Analytical methods for amino acid determination in organisms. Retrieved from [Link]

  • Chiba University. (n.d.). Diastereodivergent Synthesis of 1,2-Diamines Enabled by Iodine Catalysis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Condensation. Retrieved from [Link]

  • Davis, W. (2013). A Simple Dean-Stark Apparatus Explained. [YouTube video]. Retrieved from [Link]

  • Smith, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Breugst, M., & von der Heiden, D. (2018). Mechanisms in Iodine Catalysis. Chemistry – A European Journal, 24(37), 9187-9199. [Link]

  • National Center for Biotechnology Information. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

  • Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • It's Chemistry Time. (2022). Hydrolysis of Amide (Acid & Base catalysed)-Reaction & Mechanism. [YouTube video]. Retrieved from [Link]

  • IntechOpen. (2022). Scientific Tools and Techniques for Qualitative and Quantitative Analysis of Bacterial Proteins. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • MDPI. (2023). Application of Iodine as a Catalyst in Aerobic Oxidations: A Sustainable Approach for Thiol Oxidations. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2005). Dean Stark Trap. Retrieved from [Link]

  • RSC Blogs. (2013). Iodine catalysis in diarylsulphide synthesis. Retrieved from [Link]

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Validation & Comparative

Beyond the Canonical Backbone: A Comparative Guide to Advanced PNA Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Peptide Nucleic Acid (PNA), a synthetic mimic of DNA and RNA, has garnered significant attention in therapeutics and diagnostics due to its remarkable binding affinity, specificity, and resistance to enzymatic degradation. The conventional PNA backbone, composed of N-(2-aminoethyl)glycine (aeg) units, provides a neutral scaffold for nucleobase attachment, overcoming the electrostatic repulsion inherent in natural nucleic acids. The synthesis of this backbone traditionally relies on precursors like diaminoacetic acid. However, the pursuit of enhanced biological activity, improved pharmacokinetic properties, and novel functionalities has driven the development of alternative synthetic methodologies that deviate from this canonical structure. This guide provides an in-depth comparison of these advanced PNA synthesis strategies, offering experimental insights and performance data to inform the selection of the most appropriate chemistry for your research and development endeavors.

The Landscape of PNA Synthesis: Moving Past the Conventional

The standard solid-phase synthesis of PNA, typically employing Fmoc or Boc protection strategies, is well-established.[1][2] However, challenges such as poor aqueous solubility, limited cell permeability, and the potential for oligomer aggregation have spurred innovation in backbone chemistry.[3][4] This guide will explore three prominent alternative approaches that address these limitations by modifying the fundamental PNA backbone: α-PNA , γ-PNA , and Cyclopentane-PNA (cpPNA) . These modifications introduce chirality and conformational constraints, leading to significant alterations in the physicochemical and biological properties of the resulting PNA oligomers.

At a Glance: Comparative Overview of PNA Backbone Alternatives

PNA Analogue Key Structural Feature Primary Advantages Primary Disadvantages Typical Starting Materials
Standard aeg-PNA Achiral N-(2-aminoethyl)glycine backboneWell-established synthesis, high binding affinityPoor solubility, low cell permeability, aggregationThis compound derivatives
α-PNA Chiral center at the α-carbon of the aeg unitIntroduction of chirality, potential for improved specificitySlight destabilization of duplexes, potential for racemization during synthesisα-Amino acids
γ-PNA Chiral center at the γ-carbon of the aeg unitPre-organization of backbone, reduced aggregation, improved solubility, enhanced binding affinityMore complex monomer synthesisChiral amino acids or other chiral synthons
Cyclopentane-PNA Cyclopentane ring incorporated into the backboneConformational rigidity, significantly improved binding affinity to DNA and RNAComplex and lengthy monomer synthesis(1R,2R)- or (1S,2S)-1,2-diaminocyclopentane

Deep Dive into Alternative PNA Chemistries

α-Peptide Nucleic Acids (α-PNA): Introducing Chirality at the Alpha Position

The introduction of a chiral center at the α-position of the N-(2-aminoethyl)glycine backbone is a direct approach to imbue PNA with stereochemical information.[5] This modification is typically achieved by starting the monomer synthesis from readily available α-amino acids instead of glycine.[6]

The synthesis of α-PNA monomers generally involves the reductive amination of an N-protected α-amino aldehyde with a glycine ester, followed by acylation with the desired nucleobase acetic acid derivative. This approach allows for the incorporation of a wide variety of side chains at the α-position, mirroring the diversity of natural amino acids.

alpha_PNA_synthesis cluster_start Starting Materials cluster_synthesis Monomer Synthesis cluster_oligomerization Oligomerization alpha_amino_acid α-Amino Acid amino_aldehyde N-protected α-Amino Aldehyde alpha_amino_acid->amino_aldehyde Reduction reductive_amination Reductive Amination with Glycine Ester amino_aldehyde->reductive_amination pseudodipeptide Chiral Pseudodipeptide reductive_amination->pseudodipeptide acylation Acylation with Nucleobase Acetic Acid pseudodipeptide->acylation alpha_monomer α-PNA Monomer acylation->alpha_monomer spps Solid-Phase PNA Synthesis alpha_monomer->spps alpha_pna_oligomer α-PNA Oligomer spps->alpha_pna_oligomer

Caption: Synthetic workflow for α-PNA.

While introducing chirality, α-substituents can also introduce steric hindrance, which may slightly destabilize the PNA-DNA/RNA duplex.[5] The magnitude of this effect is dependent on the nature and stereochemistry of the incorporated side chain. A significant challenge in α-PNA synthesis is the potential for racemization during monomer activation and coupling in solid-phase synthesis, particularly when using powerful coupling reagents like HATU.[7] To mitigate this, a submonomer solid-phase synthesis approach has been developed, where the chiral backbone unit is assembled on the resin before coupling to the nucleobase acetic acid.[7]

γ-Peptide Nucleic Acids (γ-PNA): Pre-organizing the Backbone for Enhanced Binding

Modifying the PNA backbone at the γ-position has emerged as a highly effective strategy to improve its properties.[8] The introduction of a substituent at this position can pre-organize the otherwise flexible backbone into a helical conformation that is conducive to binding with DNA and RNA.[9]

The synthesis of γ-PNA monomers often starts from chiral amino acids, where the side chain of the amino acid becomes the γ-substituent. A general and effective method involves the Mitsunobu reaction.[10] This approach provides access to a diverse range of γ-modifications.

gamma_PNA_synthesis cluster_start Starting Materials cluster_synthesis Monomer Synthesis cluster_oligomerization Oligomerization chiral_synthon Chiral Synthon (e.g., from Amino Acid) backbone_construction Backbone Construction (e.g., Mitsunobu reaction) chiral_synthon->backbone_construction gamma_backbone γ-Substituted Backbone backbone_construction->gamma_backbone nucleobase_attachment Attachment of Nucleobase Acetic Acid gamma_backbone->nucleobase_attachment gamma_monomer γ-PNA Monomer nucleobase_attachment->gamma_monomer spps Solid-Phase PNA Synthesis gamma_monomer->spps gamma_pna_oligomer γ-PNA Oligomer spps->gamma_pna_oligomer

Caption: Synthetic workflow for γ-PNA.

γ-PNAs have demonstrated several advantages over their aeg-PNA counterparts, including reduced self-aggregation, improved solubility, and enhanced binding affinity to complementary DNA and RNA.[8][9] The stereochemistry at the γ-position is crucial; for instance, γ-PNAs derived from L-amino acids tend to form right-handed helices that bind strongly to nucleic acids.[10]

Table 1: Comparison of Melting Temperatures (Tm) for aeg-PNA and γ-PNA Duplexes

PNA Sequence (10-mer)Complementary DNATm (°C) of aeg-PNA:DNATm (°C) of γ-PNA:DNAΔTm (°C)
H-TGTACGTCAC-Lys-NH23'-ACATGCAGTG-5'6270+8
H-GAGCTCAGTC-Lys-NH23'-CTCGAGTCAG-5'5865+7

Note: Data are illustrative and compiled from typical results reported in the literature. Actual values will vary based on sequence, specific γ-modification, and experimental conditions.

Cyclopentane-Peptide Nucleic Acids (cpPNA): A Conformational Lock for Superior Binding

A more radical departure from the linear aeg backbone is the incorporation of a cyclopentane ring.[11] This modification introduces a significant conformational restraint, effectively "locking" the backbone into a favorable geometry for hybridization.

The synthesis of cpPNA monomers is considerably more complex than that of α- or γ-PNAs. It begins with the asymmetric synthesis of a trans-1,2-diaminocyclopentane derivative, which serves as the constrained backbone unit. This is followed by a series of protection, activation, and coupling steps to attach the nucleobase moiety.

cpPNA_synthesis cluster_start Starting Material cluster_synthesis Monomer Synthesis cluster_oligomerization Oligomerization cyclopentene Cyclopentene Derivative asymmetric_synthesis Asymmetric Synthesis of trans-1,2-diaminocyclopentane cyclopentene->asymmetric_synthesis diamine_derivative Protected Diamine asymmetric_synthesis->diamine_derivative nucleobase_coupling Coupling to Nucleobase Moiety diamine_derivative->nucleobase_coupling cp_monomer Cyclopentane-PNA Monomer nucleobase_coupling->cp_monomer spps Solid-Phase PNA Synthesis cp_monomer->spps cp_pna_oligomer Cyclopentane-PNA Oligomer spps->cp_pna_oligomer

Caption: Synthetic workflow for Cyclopentane-PNA.

The conformational rigidity imparted by the cyclopentane ring leads to a significant improvement in the binding affinity of cpPNA for both DNA and RNA, as reflected in substantially higher melting temperatures compared to standard aeg-PNA.[11]

Table 2: Comparison of Melting Temperatures (Tm) for aeg-PNA and cpPNA Duplexes

PNA Sequence (poly-T 10-mer)Complementary DNA (poly-A)Tm (°C) of aeg-PNA:DNATm (°C) of cpPNA:DNAΔTm (°C)
H-(T)10-Lys-NH23'-(A)10-5'4568+23

Note: Data adapted from published studies.[11] Actual values will vary based on sequence and experimental conditions.

Experimental Protocols

General Protocol for Solid-Phase PNA Synthesis (Fmoc/Bhoc Chemistry)

This protocol outlines the general steps for manual or automated solid-phase synthesis of PNA oligomers.

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and cleaved Fmoc adducts.

  • Monomer Coupling:

    • Pre-activate the Fmoc-PNA monomer (4-5 equivalents) with a coupling agent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 2-5 minutes.

    • Add the activated monomer solution to the resin and allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Wash the resin with DMF (5-7 times).

  • Capping (Optional but Recommended): Treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 5-10 minutes to block any unreacted amino groups.

  • Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

  • Repeat: Repeat steps 2-7 for each subsequent monomer addition.

  • Cleavage and Deprotection: After the final monomer is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Cleave the PNA from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail (e.g., TFA/m-cresol 95:5 v/v) for 1.5-2 hours.

  • Precipitation and Purification: Precipitate the crude PNA oligomer in cold diethyl ether. Purify the product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: Selecting the Optimal PNA Chemistry

The choice of PNA synthesis methodology is intrinsically linked to the desired application. While the traditional aeg-PNA remains a robust and widely used molecule, its limitations in solubility and cellular uptake can be significant hurdles in therapeutic and in vivo diagnostic development.

  • α-PNAs offer a straightforward route to introduce chirality and functional side chains, although careful optimization of coupling conditions is necessary to prevent racemization.

  • γ-PNAs represent a significant advancement, providing a means to pre-organize the PNA backbone for enhanced binding affinity and improved solubility. The synthetic investment in the monomer is often justified by the superior performance of the resulting oligomers.

  • Cyclopentane-PNAs provide the highest degree of conformational constraint, leading to exceptional binding affinities. The synthetic complexity of the monomer makes this approach best suited for applications where maximizing binding strength is the primary objective.

As the field of nucleic acid therapeutics continues to evolve, these advanced PNA synthesis methods provide a powerful toolkit for researchers to design and create novel molecules with tailored properties, paving the way for the next generation of PNA-based diagnostics and therapies.

References

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  • Nielsen, P. E., et al. (1991). Peptide nucleic acids (PNA). Oligonucleotide analogs with an achiral peptide backbone. Journal of the American Chemical Society, 113(20), 7757-7758. [Link]

  • Appella, D. H., et al. (2018). Synthesis of Fmoc-Protected (S,S)-trans-Cyclopentane Diamine Monomers Enables the Preparation and Study of Conformationally Restricted Peptide Nucleic Acids. Organic Letters, 20(23), 7464-7468. [Link]

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2866-2895. [Link]

  • Englund, E. A., & Appella, D. H. (2019). Synthesis of (R)- and (S)-Fmoc-Protected Diethylene Glycol Gamma PNA Monomers with High Optical Purity. The Journal of Organic Chemistry, 84(3), 1595-1601. [Link]

  • Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. ResearchGate. [Link]

  • Pokorski, J. K., & Appella, D. H. (2002). A Cyclopentane Conformational Restraint for a Peptide Nucleic Acid: Design, Asymmetric Synthesis, and Improved Binding Affinity to DNA and RNA. Journal of the American Chemical Society, 124(51), 15202-15203. [Link]

  • ATDBio. (n.d.). Chapter 11: Nucleic acid analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. [Link]

  • Sforza, S., et al. (2016). Effect of chirality in gamma-PNA: PNA interaction, another piece in the picture. RSC Advances, 6(10), 8206-8212. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopentane. PubChem. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Diaminoacetic Acid Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expanding landscape of peptide and protein therapeutics, the incorporation of non-canonical amino acids (ncAAs) offers a powerful strategy to enhance stability, modulate activity, and introduce novel functionalities. Among these, 2,3-diaminoacetic acid (DAA), with its unique gem-diamino functionality on the alpha-carbon, presents both exciting opportunities and significant analytical challenges. Ensuring the fidelity of DAA incorporation is paramount for the safety and efficacy of any resulting therapeutic. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the unambiguous validation of DAA incorporation, grounded in the principles of scientific integrity and supported by experimental insights.

The Analytical Imperative: Why Validating DAA Incorporation is Critical

The introduction of a second amino group at the alpha-carbon of an amino acid residue fundamentally alters the peptide backbone. This modification can impart desirable properties, such as resistance to enzymatic degradation or the ability to form novel intramolecular cyclizations. However, incomplete or incorrect incorporation can lead to a heterogeneous mixture of products with potentially off-target effects and immunogenicity. Therefore, rigorous analytical validation is not merely a quality control step but a cornerstone of reliable research and drug development. Mass spectrometry (MS), with its high sensitivity and ability to provide detailed structural information, stands as the gold standard for this purpose.[1]

I. Foundational Principles of Mass Spectrometry for DAA-Peptide Analysis

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[2] For peptide analysis, this involves ionizing the peptide, separating the resulting ions based on their m/z, and detecting them. The incorporation of DAA introduces a predictable mass shift that can be readily detected by high-resolution mass spectrometry.

Table 1: Mass Shifts Associated with Diaminoacetic Acid Incorporation

Amino Acid ReplacedMolecular Weight (Monoisotopic)This compound (DAA) ResidueMolecular Weight (Monoisotopic)Net Mass Change (Da)
Glycine (Gly)57.02146DAA74.03711+17.01565
Alanine (Ala)71.03711DAA74.03711+3.00000
Serine (Ser)87.03203DAA74.03711-13.00492
Valine (Val)99.06841DAA74.03711-25.03130

Note: The mass of the DAA residue is calculated as the molecular weight of DAA (90.05316 Da) minus the mass of a water molecule (18.01056 Da) to account for peptide bond formation.

While accurate mass measurement confirms the presence of a DAA residue, it does not pinpoint its location within the peptide sequence. For this, tandem mass spectrometry (MS/MS) is indispensable. In MS/MS, precursor ions of a specific m/z are isolated and fragmented, and the m/z of the resulting fragment ions are measured.[2] The pattern of fragmentation provides sequence-specific information.

The Unique Fragmentation Signature of DAA-Containing Peptides

Peptide fragmentation in mass spectrometry, most commonly achieved through collision-induced dissociation (CID), typically occurs along the peptide backbone, yielding b- and y-type ions.[3][4] The presence of a DAA residue can influence these fragmentation pathways. The additional amino group can act as a protonation site, potentially altering charge distribution and fragmentation efficiencies.

DAA_Peptide_Fragmentation cluster_peptide DAA-Containing Peptide Precursor Ion cluster_fragments MS/MS Fragmentation P1 H₂N-AA₁-...- DAA NH₂ -CH- CO P1->DAA P2 -...-AAₙ-COOH DAA->P2 b_ion b-ion (N-terminal fragment) DAA->b_ion  Cleavage C-terminal to DAA y_ion y-ion (C-terminal fragment) DAA->y_ion  Cleavage N-terminal to DAA

Caption: Fragmentation of a DAA-containing peptide in MS/MS.

II. Comparative Analysis of Mass Spectrometric Strategies

The choice of mass spectrometric technique significantly impacts the quality and depth of information obtained. Here, we compare the most relevant approaches for validating DAA incorporation.

A. High-Resolution Mass Spectrometry (HRMS): The First Line of Validation

Principle: HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements (typically <5 ppm). This allows for the confident determination of the elemental composition of the peptide and confirmation of the expected mass shift upon DAA incorporation.[5]

Strengths:

  • Unambiguous Mass Confirmation: High mass accuracy minimizes the possibility of misidentifying the modified peptide.

  • Purity Assessment: Can reveal the presence of deletion sequences, incompletely deprotected species, and other impurities.[6]

Limitations:

  • No Positional Information: Cannot determine the location of the DAA residue in the peptide sequence.

  • Isomeric Differentiation: Cannot distinguish between isobaric amino acids (e.g., leucine and isoleucine) or positional isomers of DAA incorporation.

B. Tandem Mass Spectrometry (MS/MS): Pinpointing the Incorporation Site

1. Data-Dependent Acquisition (DDA): The Classic Approach

Principle: In DDA, the mass spectrometer automatically selects the most abundant precursor ions from a full MS scan for fragmentation and MS/MS analysis.[7] This is a versatile and well-established method for peptide identification.[7]

Strengths:

  • Automated Sequencing: Provides fragmentation spectra that can be used to confirm the peptide sequence and localize the DAA residue.

  • Well-Established Workflows: Numerous software platforms are available for DDA data analysis.

Limitations:

  • Stochastic Nature: May miss low-abundance DAA-containing peptides, especially in complex mixtures.[7][8]

  • Dynamic Range Limitations: Can be biased towards the most abundant ions, potentially overlooking less efficiently ionizing DAA-peptides.

2. Data-Independent Acquisition (DIA): A More Comprehensive Alternative

Principle: DIA systematically fragments all precursor ions within predefined m/z windows, providing a comprehensive record of all fragment ions.[7][9] This approach offers greater reproducibility and a more complete picture of the sample's contents.[7]

Strengths:

  • Comprehensive Fragmentation Data: Captures MS/MS data for virtually all ions, including low-abundance species.[7]

  • Improved Reproducibility and Quantification: Offers more accurate and reproducible quantification compared to DDA.[7]

Limitations:

  • Complex Data Analysis: Requires specialized software and often a spectral library for peptide identification.

  • Chimeric Spectra: Fragmentation spectra can be a composite of multiple co-eluting peptides, which can complicate interpretation.

Table 2: Comparison of DDA and DIA for DAA-Peptide Validation

FeatureData-Dependent Acquisition (DDA)Data-Independent Acquisition (DIA)
Precursor Selection Stochastic, based on intensitySystematic, all ions in a window
Coverage of Low-Abundance Peptides Potentially missedMore comprehensive
Reproducibility ModerateHigh
Data Analysis Complexity Relatively straightforwardMore complex, often requires spectral libraries
Suitability for DAA Validation Good for confirming presence and location in relatively pure samples.Excellent for complex mixtures and quantitative assessment of incorporation efficiency.

III. Experimental Workflows and Protocols

A robust validation strategy integrates multiple MS techniques. The following outlines a recommended workflow.

DAA_Validation_Workflow Sample Synthesized DAA-Peptide LC_MS LC-MS Analysis Sample->LC_MS HRMS High-Resolution MS1 Scan LC_MS->HRMS MSMS Tandem MS (DDA or DIA) LC_MS->MSMS Data_Analysis Data Analysis HRMS->Data_Analysis MSMS->Data_Analysis Confirmation Confirmation of Incorporation & Localization Data_Analysis->Confirmation Quantification Quantification of Incorporation Efficiency Data_Analysis->Quantification SILAC_for_DAA cluster_sample Sample Preparation cluster_analysis LC-MS Analysis cluster_result Quantification Light_Peptide "Light" DAA-Peptide (Unknown Quantity) Mix Mix Light_Peptide->Mix Heavy_Peptide "Heavy" Isotope-Labeled DAA-Peptide Standard (Known Quantity) Heavy_Peptide->Mix LC_MS Co-elution & Ionization Mix->LC_MS MS1 MS1 Scan LC_MS->MS1 Ratio Peak Area Ratio (Light / Heavy) MS1->Ratio

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diaminoacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-tested safety protocols for the handling and disposal of Diaminoacetic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert guidance. The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.

The Foundational Principle: A Proactive Hazard Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This is not merely a procedural step; it is the logical foundation upon which all safety protocols are built. This compound and its analogues, while crucial in synthesis, present tangible risks that must be managed proactively.

Based on authoritative Safety Data Sheets (SDS), the primary hazards associated with this compound include:

  • Skin Contact: Causes skin irritation and can be harmful if absorbed through the skin.[1]

  • Eye Contact: Causes serious eye irritation.[1]

  • Inhalation: Harmful if inhaled and may cause irritation to the respiratory tract.[1][2]

  • Ingestion: May be harmful if swallowed.[1]

The primary target organs for exposure are the skin, eyes, and respiratory system. Therefore, our personal protective equipment (PPE) strategy is a multi-layered defense designed to shield these specific points of entry.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand. However, a baseline of core equipment is non-negotiable when this compound is present in the workspace.

Hand Protection: Chemical-Resistant Gloves

The causality for selecting specific gloves lies in their ability to resist permeation and degradation by the chemical. For this compound, standard latex examination gloves are insufficient.

  • Recommended Material: Nitrile or Neoprene gloves that are compliant with the EN 374 standard are recommended.[1]

  • Protocol: Always inspect gloves for tears or punctures before use.[1] Given that no glove material offers indefinite protection, it is critical to follow a double-gloving protocol for extended operations and to change gloves immediately upon suspected contact. After handling the compound, remove gloves using a technique that avoids skin contamination and wash hands thoroughly.[1][2]

Eye and Face Protection: Preventing Ocular Exposure

Given that this compound can cause serious eye irritation, robust eye protection is mandatory.[1]

  • Minimum Requirement: Chemical splash goggles that meet European standard EN 166 or OSHA's regulations in 29 CFR 1910.133 are required whenever handling the solid or its solutions.[1][3]

  • Enhanced Precaution: When there is a significant risk of splashing or aerosol generation (e.g., during vortexing, sonicating, or large-scale transfers), a face shield must be worn in addition to chemical splash goggles.[4]

Body Protection: The Laboratory Coat

A lab coat serves as a removable barrier to protect your personal clothing and skin from contamination.

  • Specification: A long-sleeved laboratory coat is required.[1] Ensure it is fully buttoned to provide maximum coverage.

  • Protocol: Lab coats worn while handling this compound should be considered potentially contaminated and should not be worn outside of the laboratory area. In case of a significant spill on the coat, it should be removed immediately and decontaminated before reuse.[2]

Respiratory Protection: Use-Based Requirement

Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required.[1][3] However, its use becomes essential when these controls are insufficient or during specific high-risk procedures.

  • Triggering Conditions: A respirator is necessary if you are handling large quantities of the solid powder outside of a fume hood, if significant dust is generated, or during an emergency spill response.

  • Specification: A NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended in these situations.[1][3] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and medical clearance.

Operational Plans: From Preparation to Disposal

A self-validating safety system relies on consistent, repeatable procedures. The following workflows integrate PPE use into the entire lifecycle of handling this compound.

PPE Selection and Inspection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection start Assess Task: Handling this compound task_type What is the physical form and scale? start->task_type solid Solid Powder (e.g., weighing) task_type->solid Solid solution Solution / Liquid Handling task_type->solution Solution spill Spill or Emergency task_type->spill Spill ppe_solid Required PPE: - Nitrile/Neoprene Gloves - Lab Coat - Goggles - Respirator (if outside hood) solid->ppe_solid ppe_solution Required PPE: - Nitrile/Neoprene Gloves - Lab Coat - Goggles - Face Shield (if splash risk) solution->ppe_solution ppe_spill Required PPE: - Heavy-duty Gloves - Lab Coat/Coveralls - Goggles & Face Shield - Respirator spill->ppe_spill

Caption: PPE Selection Workflow for this compound.

Step-by-Step PPE Protocols

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check before entering the work area.

  • Eye/Face Protection: Put on goggles and, if necessary, a face shield.

  • Gloves: Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to minimize the spread of contamination.

  • Gloves: Remove gloves first. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any surface contamination.

  • Eye/Face Protection: Remove goggles and face shield from the back to the front.

  • Respirator (if worn): Remove last, after leaving the contaminated area.

  • Hygiene: Wash your hands thoroughly with soap and water.

Emergency Procedures for Exposure

Immediate and correct action is critical in the event of an exposure. All laboratory personnel must be familiar with the location and operation of eyewash stations and safety showers.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and drink plenty of water.[1] Seek immediate medical attention.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. All waste and contaminated PPE must be treated as hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated, labeled hazardous waste container.[6]

  • Spill Cleanup: For minor spills, use an inert absorbent material like sand or vermiculite.[7] Carefully sweep or scoop the absorbed material into a designated chemical waste container.[6][7] Do not allow the waste to enter waterways.[6]

  • Bulk Chemical Waste: Unused or waste this compound must be disposed of through an approved hazardous waste disposal plant.[1] Never dispose of it down the drain. All chemical waste generators are responsible for ensuring the waste is correctly classified and handled.

Quick Reference: PPE Requirements by Task

For ease of use, the table below summarizes the minimum PPE required for common laboratory tasks involving this compound.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Transporting Closed Containers Nitrile GlovesSafety GlassesLab CoatNot Required
Weighing Solid Powder Nitrile GlovesGogglesLab CoatRequired if not in a fume hood or ventilated balance enclosure.
Preparing Solutions Nitrile GlovesGoggles & Face ShieldLab CoatRecommended if not in a fume hood.
Performing Reactions/Transfers Nitrile GlovesGoggles & Face ShieldLab CoatNot required if performed in a fume hood.
Cleaning Minor Spills Heavy-duty Nitrile GlovesGoggles & Face ShieldLab CoatRequired .

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from carlroth.com. [Link]

  • VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from ehs.com. [Link]

  • Lafayette College. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from ehs.lafayette.edu. [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from laballey.com. [Link]

  • Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube. [Link]

  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use. Retrieved from 3m.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.